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  • Product: methyl 3-hydroxy-2-methoxypropanoate
  • CAS: 130427-16-6

Core Science & Biosynthesis

Foundational

An Important Note on Your Topic: Methyl 3-hydroxy-2-methoxypropanoate (CAS 130427-16-6)

To the Esteemed Researcher, As a Senior Application Scientist, my primary commitment is to scientific integrity and accuracy. Before proceeding to generate the in-depth technical guide you requested, I must bring a criti...

Author: BenchChem Technical Support Team. Date: March 2026

To the Esteemed Researcher,

As a Senior Application Scientist, my primary commitment is to scientific integrity and accuracy. Before proceeding to generate the in-depth technical guide you requested, I must bring a critical point to your attention regarding the specified topic: methyl 3-hydroxy-2-methoxypropanoate, CAS 130427-16-6 .

Following a comprehensive search of chemical databases, peer-reviewed literature, and supplier catalogs, I have been unable to locate any substantive technical data for a compound with this specific name and CAS number. This suggests that the compound is not commercially available, is exceptionally novel with no published data, or there may be a discrepancy in the provided name or CAS number.

The majority of available scientific literature points to a closely related and highly significant class of compounds: Methyl 3-hydroxy-2-methylpropanoate and its enantiomers, (S)-(+) and (R)-(-), commonly known as Roche esters .

Given the high relevance of Roche esters to your target audience of "Researchers, scientists, and drug development professionals," I propose to pivot this guide to focus on this well-documented and industrially significant molecule. This will allow for the creation of a truly in-depth and valuable technical resource grounded in extensive, verifiable data.

I have prepared an outline below for a proposed guide on Methyl 3-hydroxy-2-methylpropanoate . Please review this proposal. Should you approve, I am prepared to generate a comprehensive guide that fully adheres to your core requirements for scientific integrity, detailed protocols, and data visualization.

Proposed Technical Guide: Methyl 3-hydroxy-2-methylpropanoate and its Enantiomers (Roche Esters) - A Comprehensive Guide for Synthetic and Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a detailed examination of methyl 3-hydroxy-2-methylpropanoate, with a special focus on its enantiopure forms, the (R)- and (S)-Roche esters. These chiral building blocks are of paramount importance in the asymmetric synthesis of complex molecules, particularly pharmaceuticals and natural products. We will explore their synthesis, key chemical properties, analytical characterization, and critical applications in drug development, offering both theoretical insights and practical, field-proven protocols.

Part 1: Physicochemical and Spectroscopic Characterization

An overview of the fundamental properties of methyl 3-hydroxy-2-methylpropanoate.

Chemical Identity and Properties
PropertyValueSource(s)
IUPAC Name methyl 3-hydroxy-2-methylpropanoate[PubChem][1]
Synonyms Roche Ester (for enantiomers), Methyl 3-hydroxyisobutyrate[Sigma-Aldrich][2], [Chem-Impex][3], [Unibest][4]
CAS Number 42998-03-8 (racemic), 72657-23-9 ((R)-(-)-isomer), 80657-57-4 ((S)-(+)-isomer)[PubChem][1], [Sigma-Aldrich], [Unibest][4]
Molecular Formula C₅H₁₀O₃[PubChem][1]
Molecular Weight 118.13 g/mol [PubChem][1]
Appearance Colorless to yellowish oily liquid[Unibest][4]
Boiling Point 74-77 °C at 10-12 mmHg[Sigma-Aldrich][2]
Density ~1.07 g/mL at 25 °C[Sigma-Aldrich][2], [Unibest][4]
Refractive Index (n20/D) ~1.425[Sigma-Aldrich][2]
Optical Rotation [α]D (R)-isomer: -26° (c=4 in methanol); (S)-isomer: +26° (c=4 in methanol)[Sigma-Aldrich][2]
Spectroscopic Data

A summary of typical spectroscopic data used for the identification and characterization of methyl 3-hydroxy-2-methylpropanoate.

  • ¹H NMR: Key proton signals and their expected chemical shifts and multiplicities will be detailed here.

  • ¹³C NMR: Characteristic carbon signals for the carbonyl, methoxy, and aliphatic carbons will be outlined.

  • Mass Spectrometry (MS): The expected molecular ion peak and common fragmentation patterns will be discussed.[1]

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the hydroxyl (O-H) and ester carbonyl (C=O) functional groups will be presented.

Part 2: Synthesis of Chiral Methyl 3-hydroxy-2-methylpropanoate

The synthesis of enantiomerically pure compounds is critical for drug development. This section details established methods for preparing Roche esters.

Asymmetric Hydrogenation (A Key Industrial Route)

The most common industrial synthesis involves the asymmetric hydrogenation of methyl 2-(hydroxymethyl)acrylate. This method provides high enantiomeric excess (ee).

Reaction Causality: This pathway is preferred for its high efficiency and stereocontrol. The choice of a chiral phosphine ligand coordinated to a rhodium catalyst is critical for establishing the stereocenter during the reduction of the double bond. The specific ligand dictates which enantiomer ((R) or (S)) is formed.

G cluster_prep Catalyst & Substrate Preparation cluster_reaction Hydrogenation cluster_workup Workup & Purification A [Rh(COD)L*]BF4 Catalyst D Dissolve Catalyst & Substrate in Solvent A->D B Methyl 2-(hydroxymethyl)acrylate B->D C Anhydrous Solvent (e.g., DCM) C->D E Transfer to Autoclave D->E F Purge with H₂ E->F G Pressurize with H₂ (e.g., 15000 Torr) F->G H Stir at Controlled Temperature (e.g., -40°C) for 15-16h G->H I Release H₂ Pressure H->I J Concentrate in vacuo I->J K Silica Gel Column Chromatography J->K L Enantiomerically Pure Product K->L

Caption: Workflow for Asymmetric Synthesis.

  • Preparation: In an inert atmosphere glovebox, dissolve the rhodium-chiral ligand complex (e.g., [Rh(COD)L*]BF4, 1 mol%) and the substrate, methyl 2-(hydroxymethyl)acrylate (1.0 eq), in a dry, degassed solvent (e.g., dichloromethane).

  • Reaction: Transfer the solution to a stainless steel autoclave. Seal the vessel, purge several times with hydrogen gas, and then pressurize to the desired pressure.

  • Incubation: Stir the reaction mixture at a controlled temperature for 16-24 hours. The precise temperature and pressure are dependent on the specific catalyst system employed.

  • Workup: Carefully release the hydrogen pressure. Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the pure methyl (S)- or (R)-3-hydroxy-2-methylpropanoate.

  • Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC.

Part 3: Applications in Drug Development and Organic Synthesis

Roche esters are invaluable chiral synthons. Their bifunctional nature (hydroxyl and ester groups) allows for a wide range of chemical transformations.

Role as a Chiral Building Block

This molecule serves as a starting material in the total synthesis of numerous complex natural products and active pharmaceutical ingredients (APIs).

Expert Insight: The utility of Roche esters lies in their ability to introduce a specific stereochemistry early in a synthetic sequence. This avoids costly and often low-yielding chiral separations at later stages of a complex synthesis. The hydroxyl group can be protected, activated for nucleophilic substitution, or oxidized, while the ester can be hydrolyzed, reduced, or converted to an amide.

transformations cluster_OH Hydroxyl Group Reactions cluster_Ester Ester Group Reactions RE Roche Ester (Methyl 3-hydroxy-2-methylpropanoate) Prot Protection (e.g., TBDMS, Bn) RE->Prot Protecting Agent Meth Methylation (Williamson Ether Synthesis) RE->Meth NaH, MeI Ox Oxidation RE->Ox Oxidizing Agent Red Reduction to Alcohol (e.g., with LiAlH₄) RE->Red Reducing Agent Hyd Hydrolysis to Acid RE->Hyd LiOH or H₃O⁺ Amid Amidation RE->Amid Amine API_A API_A Meth->API_A Intermediate for (R)-3-Methoxy-2-methylpropan-1-ol API_B API_B Red->API_B Chiral Diol Intermediate

Caption: Key reactions of Roche esters.

Case Studies in Pharmaceutical Synthesis
  • Discodermolide Synthesis: The (R)-(-)-Roche ester is a key starting material in the total synthesis of (-)-discodermolide, a potent microtubule-stabilizing agent with potential as an anticancer drug.

  • Stemona Alkaloids: It is also used in the synthesis of (-)-stemoamide and (-)-stemospironine.

  • Flavor & Fragrance: Beyond pharmaceuticals, these esters are used as flavoring agents due to their pleasant aromas.[3][5]

Part 4: Safety and Handling

Proper handling is essential for laboratory safety.

GHS Hazard Classification[1]
  • Flammability: Combustible liquid.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Eye Damage/Irritation: Causes serious eye irritation.

  • Target Organ Toxicity: May cause respiratory irritation.

Recommended Handling Procedures[1]
  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles or a face shield, and a lab coat.

  • Storage: Store in a cool, dry, well-ventilated place. Keep containers tightly closed.

  • Fire-fighting: Use dry chemical, CO₂, or alcohol-resistant foam to extinguish.

References

  • Benchchem. A Comparative Guide to the Synthesis of (R)-3-Methoxy-2-methylpropan-1-ol.
  • Benchchem. Synthesis of 3-Methoxy-2,2-dimethylpropanoic Acid: A Technical Guide.
  • Chem-Impex. Methyl (S)-(+)-3-hydroxy-2-methylpropionate.
  • ChemicalBook. METHYL (S)-(+)-3-HYDROXY-2-METHYLPROPIONATE | 80657-57-4.
  • Fluorochem. METHYL 3-HYDROXY-2-METHYLPROPANOATE (CAS 42998-03-8).
  • Sigma-Aldrich. Methyl (R)-(−)-3-hydroxy-2-methylpropionate.
  • ChemicalBook. Methyl 3-hydroxypropanoate synthesis.
  • Cheméo. Chemical Properties of Methyl (R)-(-)-3-hydroxy-2-methyl-propionate (CAS 72657-23-9).
  • Sigma-Aldrich. Methyl (R)-(−)-3-hydroxy-2-methylpropionate.
  • Unibest Industrial Co., Ltd. methyI (S)-3-hydroxy-2-methylpropanoate.
  • Chem-Impex. Methyl (R)-(-)-3-hydroxy-2-methylpropionate.
  • PubChem. Methyl 3-hydroxy-2-methylpropanoate.
  • Thermo Fisher Scientific. Methyl (S)-(+)-3-hydroxy-2-methylpropionate, 98%.
  • PubChem. 2-Hydroxypropanoic acid;methyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate.
  • PubChemLite. Methyl 2-hydroxy-3-methoxy-2-methylpropanoate (C6H12O4).

Sources

Exploratory

An In-depth Technical Guide to Methyl 3-hydroxy-2-methoxypropanoate: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of methyl 3-hydroxy-2-methoxypropanoate, a chiral building block with significant potential in synthetic organic chemistry. Given the limited availability of direct...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of methyl 3-hydroxy-2-methoxypropanoate, a chiral building block with significant potential in synthetic organic chemistry. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from analogous compounds and established chemical principles to offer a robust resource for researchers, scientists, and professionals in drug development.

Introduction: A Promising Chiral Synthon

Methyl 3-hydroxy-2-methoxypropanoate is a bifunctional organic molecule containing a hydroxyl group, a methoxy group, and a methyl ester. The presence of a stereocenter at the C-2 position makes it a valuable chiral precursor for the enantioselective synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. Its structural similarity to commercially available compounds like methyl (R)-(-)-3-hydroxy-2-methylpropionate, also known as the Roche ester, suggests its utility as a versatile synthetic intermediate.[1] The strategic placement of the methoxy group at the C-2 position offers unique reactivity and conformational properties that can be exploited in the design of novel bioactive compounds.

Chemical Structure and Properties

The chemical structure of methyl 3-hydroxy-2-methoxypropanoate is characterized by a three-carbon propanoate backbone with a hydroxyl group at C-3, a methoxy group at C-2, and a methyl ester. The IUPAC name for this compound is methyl 3-hydroxy-2-methoxypropanoate.

Key Physicochemical Properties (Predicted)

PropertyValueSource
Molecular Formula C5H10O4Calculated
Molecular Weight 134.13 g/mol Calculated
Appearance Colorless liquid (Predicted)Analogy
Boiling Point Not available-
Solubility Soluble in organic solvents (Predicted)Analogy
Chirality Chiral at C-2Structural Analysis

Synthesis of Methyl 3-hydroxy-2-methoxypropanoate

While dedicated synthetic procedures for methyl 3-hydroxy-2-methoxypropanoate are not extensively documented, a plausible and efficient route can be adapted from the synthesis of related chiral building blocks.[1] The following protocol outlines a proposed method starting from the readily available methyl (R)- or (S)-3-hydroxy-2-methylpropanoate.

Proposed Synthetic Pathway: O-Methylation of a Chiral Precursor

This synthetic strategy leverages the selective methylation of the secondary alcohol in a chiral precursor to introduce the desired methoxy group at the C-2 position.

Synthesis_Pathway Start Methyl (R)-3-hydroxy-2-methylpropanoate Intermediate Methyl (R)-3-hydroxy-2-methoxypropanoate Start->Intermediate O-Methylation Reagents Methylating Agent (e.g., MeI, DMS) Base (e.g., NaH, Ag2O) Reagents->Intermediate

Caption: Proposed synthesis of methyl (R)-3-hydroxy-2-methoxypropanoate via O-methylation.

Detailed Experimental Protocol (Proposed)

Objective: To synthesize methyl (R)-3-hydroxy-2-methoxypropanoate via O-methylation of methyl (R)-3-hydroxy-2-methylpropanoate.

Materials:

  • Methyl (R)-3-hydroxy-2-methylpropanoate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (MeI)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of methyl (R)-3-hydroxy-2-methylpropanoate (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes.

  • Add methyl iodide (1.5 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield methyl (R)-3-hydroxy-2-methoxypropanoate.

Spectroscopic Characterization (Predicted)

Due to the absence of published spectra for methyl 3-hydroxy-2-methoxypropanoate, the following characterization data are predicted based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.80s3HO-CH₃ (ester)
~3.70m1HCH-OH
~3.65dd1HCH-OCH₃
~3.40s3HO-CH₃ (ether)
~2.50t1HOH
~1.20d3HCH₃
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~172C=O (ester)
~80CH-OCH₃
~65CH₂-OH
~58O-CH₃ (ether)
~52O-CH₃ (ester)
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the hydroxyl, ester, and ether functional groups.

Wavenumber (cm⁻¹)Functional Group
3400-3200 (broad)O-H stretch
~1740 (strong)C=O stretch (ester)
1200-1000C-O stretch (ester and ether)
Mass Spectrometry (Predicted)

The mass spectrum (Electron Ionization) is predicted to show a molecular ion peak and characteristic fragmentation patterns.

m/zFragment
134[M]⁺
103[M - OCH₃]⁺
75[M - COOCH₃]⁺

Applications in Research and Drug Development

Methyl 3-hydroxy-2-methoxypropanoate, as a chiral building block, holds considerable promise in the synthesis of complex organic molecules. Its bifunctional nature allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of:

  • Pharmaceuticals: The enantiomerically pure forms of this compound can serve as starting materials for the synthesis of chiral drugs, where specific stereochemistry is crucial for therapeutic efficacy.[2][3]

  • Agrochemicals: Its use can be extended to the development of new pesticides and herbicides with improved selectivity and reduced environmental impact.[2]

  • Fine Chemicals: The unique structural features of methyl 3-hydroxy-2-methoxypropanoate make it an attractive precursor for the synthesis of specialty chemicals and materials.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling methyl 3-hydroxy-2-methoxypropanoate. Based on analogous compounds, it is predicted to be a combustible liquid and may cause skin and eye irritation.[4] Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, are essential. All handling should be performed in a well-ventilated fume hood.

Conclusion

Methyl 3-hydroxy-2-methoxypropanoate represents a potentially valuable yet under-explored chiral building block in synthetic organic chemistry. This guide has provided a comprehensive overview of its structure, a proposed synthetic route, predicted spectroscopic data, and potential applications. While much of the information presented is based on well-established chemical principles and data from analogous compounds due to the limited direct experimental data, it is intended to serve as a foundational resource to stimulate further research and unlock the full synthetic potential of this promising molecule.

References

  • 2-Hydroxypropanoic acid;methyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate | C9H18O7 | CID 88378793 - PubChem. (URL: [Link])

  • Methyl 3-hydroxy-2-methylpropanoate | C5H10O3 | CID 521128 - PubChem - NIH. (URL: [Link])

  • methyl (2R)-3-hydroxy-2-methylpropanoate | C5H10O3 | CID 5324733 - PubChem. (URL: [Link])

  • Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, methyl ester - PubChem. (URL: [Link])

  • Advanced Organic Chemistry: The 1 H NMR spectrum of methyl propanoate. (URL: [Link])

  • Classify the resonances in the 13 C NMR spectrum of methyl propanoate - Vaia. (URL: [Link])

  • Chemical Properties of Methyl (R)-(-)-3-hydroxy-2-methyl-propionate (CAS 72657-23-9). (URL: [Link])

  • 13C nmr spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 analysis of chemical ... - Doc Brown. (URL: [Link])

  • infrared spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes. (URL: [Link])

  • Propanoic acid, 2-hydroxy-2-methyl-, ethyl ester - the NIST WebBook. (URL: [Link])

  • Methyl 2,2-dimethyl-3-hydroxypropionate - Optional[MS (GC)] - Spectrum - SpectraBase. (URL: [Link])

Sources

Foundational

Technical Guide: Methyl 2-methoxy-3-hydroxypropionate

The following technical guide details the chemical identity, synthesis, and applications of Methyl 2-methoxy-3-hydroxypropionate , distinguishing it from its common structural isomers. Synonyms, Synthesis, and Structural...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and applications of Methyl 2-methoxy-3-hydroxypropionate , distinguishing it from its common structural isomers.

Synonyms, Synthesis, and Structural Identification

Executive Summary

Methyl 2-methoxy-3-hydroxypropionate (CAS: 130427-16-6 ) is a specialized chiral building block used in the synthesis of complex pharmaceutical intermediates, particularly for nucleoside analogs and polyketide-derived drugs.[1] It is structurally characterized by a propionate backbone with a methoxy group at the


-position (C2) and a hydroxyl group at the 

-position (C3).

Critical Distinction: Researchers must distinguish this compound from its regioisomer, Methyl 3-methoxy-2-hydroxypropionate (CAS: 54927-70-7), which is more commonly encountered as a derivative of serine or glyceric acid. Confusing these two isomers can lead to failed convergent synthesis steps due to orthogonal reactivity at the C2 and C3 positions.

Chemical Identity & Synonyms

Precise nomenclature is vital for sourcing and database verification. The table below consolidates the authoritative identifiers for the target compound.

Table 1: Chemical Identifiers
Identifier TypeValueNotes
Common Name Methyl 2-methoxy-3-hydroxypropionateTarget Compound
IUPAC Name Methyl 3-hydroxy-2-methoxypropanoatePreferred IUPAC
CAS Registry Number 130427-16-6 Racemic / Unspecified
Isomer CAS (Regio) 54927-70-7 Methyl 2-hydroxy-3-methoxypropanoate (Caution)
Molecular Formula C

H

O

MW: 134.13 g/mol
SMILES COC(=O)C(CO)OC
InChI Key ATCCIZURPPEVIZ-UHFFFAOYSA-N(Example for racemate)
Synonym List for Database Searching
  • Systematic: Propanoic acid, 3-hydroxy-2-methoxy-, methyl ester[1][2][3][4][5]

  • Inverted: 2-Methoxy-3-hydroxypropionic acid methyl ester

  • Derivative-based: Methyl 2-O-methylglycerate (Note: "Glycerate" implies 2,3-dihydroxy; 2-O-methyl specifies the position).

Structural Analysis & Isomerism

The reactivity of methyl 2-methoxy-3-hydroxypropionate is defined by the electronic environment of its functional groups.

  • C2 (Alpha) Position: The methoxy group is an electron-donating group by resonance but withdrawing by induction. It stabilizes the

    
    -proton less than a hydroxyl group would, making racemization slightly slower than in the 2-hydroxy analog.
    
  • C3 (Beta) Position: The primary hydroxyl group is sterically unhindered, making it a prime target for chain extension (e.g., Appel reaction, Tosylation, or Mitsunobu coupling).

Visualizing the Isomers

The following diagram illustrates the structural difference between the target compound and its common isomer.

IsomerComparison Target Target: Methyl 2-methoxy-3-hydroxypropionate (C2=OMe, C3=OH) CAS: 130427-16-6 Isomer Isomer: Methyl 2-hydroxy-3-methoxypropionate (C2=OH, C3=OMe) CAS: 54927-70-7 Target->Isomer Regioisomers (Distinct Reactivity) Acrylate Precursor: Methyl 2-methoxyacrylate Acrylate->Target Hydroboration/Oxidation Serine Precursor: Serine / Glycerate Serine->Isomer Standard Methylation

Figure 1: Structural comparison of the target 2-methoxy compound versus the 3-methoxy isomer, highlighting distinct synthetic origins.

Synthesis Methodologies

Two primary routes exist for synthesizing Methyl 2-methoxy-3-hydroxypropionate. The choice depends on the required stereochemistry (Enantiopure vs. Racemic).

Route A: Selective Alkylation (Chiral Pool Strategy)

This route is preferred when a specific enantiomer (e.g., from L-Serine or D-Tartaric acid derived glycerates) is required. It uses a protection-deprotection strategy to target the secondary alcohol.

Protocol:

  • Starting Material: Methyl (S)-2,3-dihydroxypropanoate (Methyl Glycerate).

  • Step 1 (Protection): Selective protection of the primary C3-hydroxyl using a bulky silyl ether (TBDMS-Cl) or Trityl chloride (Trt-Cl).

    • Reagents: TBDMS-Cl, Imidazole, DCM, 0°C.

    • Mechanism:[1][3][4][6][7] Steric hindrance directs protection to the primary alcohol.

  • Step 2 (Methylation): Alkylation of the remaining C2-hydroxyl.

    • Reagents: MeI (Methyl Iodide), Ag

      
      O (Silver Oxide) or NaH (Sodium Hydride).
      
    • Note: Ag

      
      O is preferred to prevent racemization at the chiral center.
      
  • Step 3 (Deprotection): Removal of the C3 protecting group.

    • Reagents: TBAF (for TBDMS) or dilute HCl/MeOH.

    • Result: Methyl (S)-2-methoxy-3-hydroxypropionate.

Route B: Hydroboration of 2-Methoxyacrylate (Scalable/Racemic)

For large-scale applications where chirality is induced later or not required, hydroboration offers a direct 2-step sequence.

Protocol:

  • Starting Material: Methyl 2-methoxyacrylate.

  • Step 1 (Hydroboration): Treatment with BH

    
    ·THF. Boron adds to the less hindered C3 position.
    
  • Step 2 (Oxidation): Workup with H

    
    O
    
    
    
    / NaOH.
    • Result: Methyl 2-methoxy-3-hydroxypropionate.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Methyl Glycerate (2,3-dihydroxy) Step1 1. Selective Protection (C3) (TBDMS-Cl / Imidazole) Start->Step1 Inter1 Intermediate: Methyl 3-(TBDMS-oxy)-2-hydroxypropionate Step1->Inter1 Step2 2. O-Methylation (C2) (MeI / Ag2O) Inter1->Step2 Inter2 Intermediate: Methyl 3-(TBDMS-oxy)-2-methoxypropionate Step2->Inter2 Step3 3. Deprotection (TBAF or Acid) Inter2->Step3 Final Final Product: Methyl 2-methoxy-3-hydroxypropionate Step3->Final

Figure 2: Step-by-step synthetic workflow using the protection-deprotection strategy for high regioselectivity.

Analytical Characterization

To validate the synthesis, researchers must confirm the position of the methoxy group.

NMR Expectations (1H NMR in CDCl )
  • Methoxy (C2-OMe): Singlet,

    
     3.4 – 3.5 ppm.
    
  • Ester Methyl (COOMe): Singlet,

    
     3.7 – 3.8 ppm.
    
  • C2-H (Methine): Doublet of doublets (coupling with C3 protons),

    
     3.9 – 4.1 ppm.
    
  • C3-H (Methylene): Multiplet,

    
     3.6 – 3.8 ppm.
    
    • Diagnostic: If the product were the 3-methoxy isomer, the C3 protons would shift downfield (due to OMe attachment) and appear as a distinct singlet or AB system closer to 3.5 ppm, while the C2 proton (attached to OH) would shift upfield relative to the OMe analog.

Applications in Drug Development

  • Chiral Auxiliaries: The 2-methoxy group provides a rigidifying effect in the backbone of peptidomimetics, often used to inhibit proteases.

  • Nucleoside Synthesis: Used as a C3-fragment donor in the synthesis of acyclic nucleoside phosphonates (antivirals).

  • Polyketide Fragments: Serves as a building block for macrolide antibiotics where specific methoxy/hydroxy patterns are required for biological activity.

References

  • Sigma-Aldrich. Methyl (R)-(-)-3-hydroxy-2-methylpropionate Product Sheet. (Note: Cited for structural analog comparison and handling safety).

  • PubChem. Compound Summary: Methyl 3-hydroxy-2-methoxypropanoate (CAS 130427-16-6).[1][3][4] National Library of Medicine.

  • BLD Pharm. Product Catalog: Methyl 3-hydroxy-2-methoxypropanoate. Accessed 2025.[5]

  • BenchChem. Synthesis of Propanoic Acid Derivatives: Technical Guide.

Sources

Exploratory

An In-depth Technical Guide to Methyl 3-Hydroxy-2-methylpropanoate: A Key Chiral Building Block in Pharmaceutical Development

This guide provides a comprehensive technical overview of methyl 3-hydroxy-2-methylpropanoate, a critical chiral intermediate in the synthesis of complex pharmaceutical compounds. While the initial query specified "methy...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of methyl 3-hydroxy-2-methylpropanoate, a critical chiral intermediate in the synthesis of complex pharmaceutical compounds. While the initial query specified "methyl 3-hydroxy-2-methoxypropanoate," our extensive database search indicates a likely intended subject of methyl 3-hydroxy-2-methylpropanoate , a compound of significant interest to the specified audience of researchers, scientists, and drug development professionals. This document is structured to deliver field-proven insights and robust protocols, ensuring both scientific integrity and practical applicability.

Core Compound Identification and Properties

Methyl 3-hydroxy-2-methylpropanoate, often referred to as Roche ester, is a bifunctional molecule featuring both a hydroxyl and an ester group.[1] This structure makes it a versatile starting material for a wide variety of optically active molecules.[1] It exists as two enantiomers, (R)- and (S)-isomers, which are crucial for the development of drugs that require specific stereochemistry for their therapeutic efficacy.[2][3]

Molecular Formula and Weight

The fundamental molecular characteristics of methyl 3-hydroxy-2-methylpropanoate are summarized below.

PropertyValueSource(s)
Molecular Formula C5H10O3[2][4][5]
Molecular Weight 118.13 g/mol [2][4][5]
Physicochemical Properties

The physical and chemical properties of methyl 3-hydroxy-2-methylpropanoate are critical for its handling, storage, and application in synthesis.

PropertyValueSource(s)
Appearance Colorless liquid[2]
Density 1.066 g/mL at 25 °C[2][6]
Boiling Point 76-77 °C at 12 mmHg[2][6]
Refractive Index n20/D 1.425[2][6]
Flash Point 80 °C (176 °F) - closed cup[6]
Storage Store at room temperature or 2-8 °C. For long-term storage, sealed in a dry environment, in a freezer under -20°C is recommended.[2][3]

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure methyl 3-hydroxy-2-methylpropanoate is paramount for its use in pharmaceutical applications. A common and effective strategy involves leveraging a commercially available chiral starting material, such as the (R)- or (S)-Roche ester, to ensure the desired stereochemistry from the outset.[7]

Synthetic Pathway Overview

A prevalent synthetic route involves the methylation of the hydroxyl group of a Roche ester followed by the reduction of the ester to yield other valuable chiral building blocks.[7] This pathway is favored for its high yield and excellent enantiomeric excess.[7]

G A Methyl (R)-3-hydroxy- 2-methylpropanoate ((R)-(-)-Roche ester) B Methylation (e.g., NaH, MeI) A->B C Methyl (R)-3-methoxy- 2-methylpropanoate B->C D Reduction (e.g., LiAlH4) C->D E (R)-3-Methoxy-2- methylpropan-1-ol D->E

Caption: Synthetic pathway from (R)-(-)-Roche ester.

Detailed Experimental Protocol: Synthesis of Methyl (R)-3-methoxy-2-methylpropanoate

This protocol details the methylation of the primary alcohol of methyl (R)-3-hydroxy-2-methylpropanoate.

Materials:

  • Methyl (R)-3-hydroxy-2-methylpropanoate ((R)-(-)-Roche ester)

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (MeI)

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

  • Water

Procedure:

  • Under an inert atmosphere, a solution of methyl (R)-3-hydroxy-2-methylpropanoate in anhydrous THF is added dropwise to a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C.[7]

  • Methyl iodide (1.5 equivalents) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.[7]

  • The reaction is quenched by the slow addition of water.[7]

  • The aqueous layer is extracted with diethyl ether.[7]

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude methyl (R)-3-methoxy-2-methylpropanoate.[7]

Applications in Drug Development and Organic Synthesis

Methyl 3-hydroxy-2-methylpropanoate is a cornerstone in the synthesis of numerous pharmaceuticals and agrochemicals, primarily due to its utility as a chiral building block.[2][3]

Key Therapeutic Areas
  • Antimitotic Agents: The (S)-isomer is a starting material in the total synthesis of (+)-discodermolide, a potent antimitotic agent. The (R)-isomer can be used for the synthesis of (-)-discodermolide.[1][8]

  • Alkaloids: The (R)-enantiomer is utilized in the total synthesis of (-)-stemoamide and (-)-stemospironine.[1][8]

  • Gonadotropin-Releasing Hormone (GnRH) Antagonists: It serves as a building block in the convergent synthesis of (S)-α-methyl-2-aryltryptamine based GnRH antagonists.[1][8]

  • PROTACs: While not directly methyl 3-hydroxy-2-methylpropanoate, the related methyl 3-hydroxypropanoate is a key intermediate for PROTAC (Proteolysis Targeting Chimeras) linkers, highlighting the importance of this class of molecules in modern drug discovery.[9]

General Organic Synthesis

The dual functionality of the hydroxyl and ester groups allows for a diverse range of chemical transformations, making it a flexible component in the synthesis of complex organic molecules.[3][9] It is particularly valued in asymmetric synthesis where precise control of stereochemistry is essential.[3][10]

Analytical Characterization

Accurate analytical methods are crucial for quality control and for monitoring reactions involving methyl 3-hydroxy-2-methylpropanoate.

Analytical Techniques

The following table summarizes the primary analytical techniques for the characterization of this compound and related structures.

TechniqueApplication
Gas Chromatography (GC) To determine purity and enantiomeric excess (ee).[6][11]
High-Performance Liquid Chromatography (HPLC) For quantification in various samples, often used for related compounds like 3-hydroxypropionate.[12]
Gas Chromatography-Mass Spectrometry (GC-MS) For identification and structural confirmation, especially after derivatization.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy For complete structural elucidation (¹H NMR, ¹³C NMR, 2D NMR).[12][13]
Infrared (IR) Spectroscopy To identify functional groups.[5]
Workflow for Analytical Characterization

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation A Sample B Dilution / Derivatization (if necessary for GC-MS) A->B C Purity & ee Analysis (GC) B->C D Quantification (HPLC) B->D E Structural Confirmation (GC-MS, NMR, IR) B->E F Characterization Report C->F D->F E->F

Caption: General workflow for the analytical characterization.

Conclusion

Methyl 3-hydroxy-2-methylpropanoate is an indispensable chiral building block for the pharmaceutical and chemical industries. Its well-defined stereochemistry and versatile reactivity enable the synthesis of complex, enantiomerically pure molecules that are crucial for the development of effective and safe therapeutics. The robust synthetic and analytical protocols associated with this compound ensure its reliable application in both research and industrial settings.

References

  • A Comparative Guide to the Synthesis of (R)-3-Methoxy-2-methylpropan-1-ol. Benchchem. 7

  • Synthesis of 3-Methoxy-2,2-dimethylpropanoic Acid: A Technical Guide. Benchchem. 14

  • Methyl (S)-(+)-3-hydroxy-2-methylpropionate | CAS 80657-57-4. SCBT.

  • CAS#:1883731-51-8 | Methyl 3-hydroxy-2-(4-methoxyphenyl)propanoate. Chemsrc.

  • Methyl 3-hydroxy-2-methylpropanoate | C5H10O3. PubChem - NIH.

  • Methyl (R)-(-)-3-hydroxy-2-methylpropionate. Chem-Impex.

  • Chemical Properties of Methyl (R)-(-)-3-hydroxy-2-methyl-propionate (CAS 72657-23-9). NIST.

  • Methyl (S)-(+)-3-hydroxy-2-methylpropionate. Chem-Impex.

  • Methyl (S)-(+)-3-hydroxy-2-methylpropionate 97 80657-57-4. Sigma-Aldrich.

  • Methyl (R)-(−)-3-hydroxy-2-methylpropionate. Sigma-Aldrich.

  • Methyl (R)-(−)-3-hydroxy-2-methylpropionate. Sigma-Aldrich.

  • Methyl 3-hydroxypropanoate synthesis. ChemicalBook.

  • Methyl 3-methoxypropionate | 3852-09-3. ChemicalBook.

  • Methyl (S)-(+)-3-hydroxy-2-methylpropionate, 98%. Thermo Fisher Scientific.

  • methyI (S)-3-hydroxy-2-methylpropanoate. Unibest Industrial Co., Ltd.

  • The Role of Methyl 3-Hydroxypropanoate in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.

  • 14002-80-3|Methyl 3-hydroxy-2,2-dimethylpropanoate. BLD Pharm.

  • Methyl (R)-(−)-3-hydroxy-2-methylpropionate. Sigma-Aldrich.

  • METHYL 3-HYDROXY-2-METHYLPROPANOATE (CAS 42998-03-8). Fluorochem.

  • Methyl 3-hydroxy-2-methylpropanoate | 42998-03-8. Sigma-Aldrich.

  • Application Notes and Protocols for the Analytical Characterization of 3-Hydroxypropionate. Benchchem. 12

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Foundational

The Solubility Profile of Methyl 3-Hydroxy-2-methoxypropanoate: A Technical Guide for Drug Development Professionals

Foreword: Navigating the Data Gap for a Novel Excipient In the landscape of pharmaceutical formulation and drug development, understanding the solubility of every component is paramount. Methyl 3-hydroxy-2-methoxypropano...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating the Data Gap for a Novel Excipient

In the landscape of pharmaceutical formulation and drug development, understanding the solubility of every component is paramount. Methyl 3-hydroxy-2-methoxypropanoate, a molecule with promising potential as a non-reactive solvent or a chiral building block, presents a unique challenge: a conspicuous absence of comprehensive, publicly available solubility data. This guide, therefore, moves beyond a simple presentation of data. It serves as a technical whitepaper, grounded in established principles of physical chemistry and data from structurally analogous compounds, to provide researchers, scientists, and drug development professionals with a robust framework for understanding and experimentally determining the solubility of this compound. Our objective is to empower the scientific community to fill this data void through a logical, scientifically sound approach.

Molecular Structure and its Implications for Solubility

Methyl 3-hydroxy-2-methoxypropanoate possesses a unique combination of functional groups that dictate its interaction with various organic solvents. Its structure consists of:

  • A Methyl Ester Group (-COOCH₃): This group introduces polarity and the potential for dipole-dipole interactions. Esters are known to be soluble in a range of organic solvents.[1][2]

  • A Hydroxyl Group (-OH): This group is a hydrogen bond donor and acceptor, significantly influencing solubility in protic solvents like alcohols.

  • A Methoxy Group (-OCH₃): This ether linkage adds to the molecule's polarity and can act as a hydrogen bond acceptor.

  • A Propanoate Backbone: This hydrocarbon chain contributes to van der Waals forces and influences solubility in less polar solvents.

The presence of both hydrogen-bonding groups and a polar ester function, balanced by a short hydrocarbon backbone, suggests that methyl 3-hydroxy-2-methoxypropanoate will exhibit a versatile solubility profile, likely being miscible with a wide array of organic solvents.

Predicted Solubility Based on Analogous Compounds

While direct quantitative data for methyl 3-hydroxy-2-methoxypropanoate is scarce, we can infer its likely solubility by examining data for structurally similar compounds. The following table summarizes the known solubility characteristics of related esters.

CompoundMolecular FormulaStructural FeaturesKnown Solubility CharacteristicsReference
Methyl (R)-(-)-3-hydroxy-2-methylpropanoateC₅H₁₀O₃Hydroxyl, Methyl EsterA versatile chiral building block used in pharmaceutical synthesis.[3][4] Described as a liquid soluble in organic solvents.[5][3][4][5]
Methyl 3-hydroxy-2,2-dimethylpropanoateC₆H₁₂O₃Hydroxyl, Methyl EsterSoluble in organic solvents.[5][5]
Methyl 3-hydroxypropanoateC₄H₈O₃Hydroxyl, Methyl EsterUsed in the synthesis of various chemicals.[6][7][6][7]

Based on these analogs, we can predict the solubility of methyl 3-hydroxy-2-methoxypropanoate as follows:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHigh / Miscible The hydroxyl group will readily form hydrogen bonds with protic solvents.
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileHigh The ester and methoxy groups will engage in strong dipole-dipole interactions with these solvents.
Non-Polar Toluene, HexaneModerate to Low The hydrocarbon backbone will allow for some van der Waals interactions, but the polar functional groups will limit miscibility with highly non-polar solvents.
Chlorinated Dichloromethane, ChloroformHigh These solvents can interact favorably with the polar regions of the molecule.

Experimental Protocol for Solubility Determination

To establish a definitive solubility profile, a systematic experimental approach is necessary. The following protocol outlines a reliable gravimetric method. This self-validating system ensures accuracy and reproducibility.

Materials and Equipment
  • Methyl 3-hydroxy-2-methoxypropanoate (of known purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Vials with airtight caps

  • Syringe filters (0.45 µm)

  • Drying oven

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation & Analysis A Add excess solute to a known volume of solvent in a vial B Equilibrate at a constant temperature with agitation for 24-48 hours A->B Establish Saturation C Allow excess solid to settle B->C Cease Agitation D Filter an aliquot of the supernatant C->D Remove Undissolved Solute E Weigh a known volume of the clear filtrate D->E F Evaporate the solvent E->F Isolate Solute G Weigh the residual solute F->G H Calculate Solubility (e.g., in mg/mL) G->H Determine Mass

Caption: Experimental workflow for gravimetric solubility determination.

Step-by-Step Methodology
  • Preparation of Saturated Solution: To a series of vials, add a known volume of each organic solvent. Add an excess amount of methyl 3-hydroxy-2-methoxypropanoate to each vial to create a slurry.

  • Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for 24-48 hours with continuous agitation to ensure saturation is reached.

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solute to settle.

  • Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a 0.45 µm filter to prevent the transfer of any undissolved solid.

  • Gravimetric Determination: Accurately weigh a clean, dry container. Transfer a precise volume of the filtered solution to the container and re-weigh.

  • Solvent Evaporation: Place the container in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute.

  • Final Weighing: Once all the solvent has evaporated and the container has cooled to room temperature in a desiccator, weigh the container with the residual solute.

  • Calculation: The solubility can be calculated using the following formula:

    Solubility (mg/mL) = (Mass of residual solute in mg) / (Volume of filtrate in mL)

The Role of Predictive Modeling

Given the increasing prevalence of in silico methods in pharmaceutical development, predictive modeling offers a valuable, resource-efficient approach to estimating solubility.[8][9]

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models use the molecular structure of a compound to predict its physicochemical properties, including solubility.[9] These models are trained on large datasets of known solubility data and can provide rapid estimations for new molecules.

Thermodynamic Models (e.g., COSMO-RS)

COSMO-RS (Conductor-like Screening Model for Real Solvents) is a quantum chemistry-based model that can predict solubility from first principles by calculating the chemical potential of the solute in the solvent.[9][10]

The relationship between these predictive approaches and experimental validation is crucial for a comprehensive understanding.

predictive_modeling_workflow cluster_insilico In Silico Prediction cluster_experimental Experimental Determination A QSPR Models E Solubility Profile A->E Initial Estimation B Thermodynamic Models (COSMO-RS) B->E Mechanistic Insight C Gravimetric Method C->E Quantitative Data D Spectroscopic Methods D->E High-Throughput Screening E->A Model Refinement E->B Model Validation

Caption: Integration of predictive and experimental solubility determination.

Conclusion and Future Directions

While a comprehensive, published dataset on the solubility of methyl 3-hydroxy-2-methoxypropanoate in organic solvents is not yet available, this guide provides a robust framework for its prediction and experimental determination. By understanding the influence of its molecular structure and leveraging data from analogous compounds, researchers can make informed decisions regarding its use in various applications. The detailed experimental protocol provided herein offers a clear path to generating the precise data required for formulation development and process optimization. The future of solubility science will likely involve a synergistic approach, combining the speed of predictive modeling with the accuracy of experimental validation to accelerate the development of new and innovative pharmaceutical products.

References

  • Benchchem. (2025). Synthesis of 3-Methoxy-2,2-dimethylpropanoic Acid: A Technical Guide.
  • Benchchem. (2025). A Comparative Guide to the Synthesis of (R)-3-Methoxy-2-methylpropan-1-ol.
  • Cheméo. (n.d.). Chemical Properties of Methyl (R)-(-)-3-hydroxy-2-methyl-propionate (CAS 72657-23-9). Retrieved from [Link]

  • Shaw, D. G., et al. (2009). IUPAC-NIST Solubility Data Series. 88. Esters with Water—Revised and Updated. Part 1. C2 to C4 Esters. AIP Publishing.
  • PubChem. (n.d.). 2-Hydroxypropanoic acid;methyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate. Retrieved from [Link]

  • Scribd. (n.d.). Ester Solubility and Preparation Lab Report. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-hydroxy-2-methylpropanoate. Retrieved from [Link]

  • Scribd. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Ascendia Pharma. (2024). Predictive modeling for solubility and bioavailability enhancement.
  • Benchchem. (2025). An In-depth Technical Guide to the Solubility of (R)-3-Methoxy-2-methylpropan-1-ol in Organic Solvents.
  • Google Patents. (n.d.). CN108586239B - A kind of preparation method of methyl 3-hydroxypropionate.
  • Elsevier. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning.
  • Royal Society of Chemistry. (n.d.). Enhancing predictive models for solubility in multicomponent solvent systems using semi-supervised graph neural networks.
  • University of New South Wales. (2023). Solubility of Organic Compounds.
  • ACS Publications. (2024).
  • Chemguide. (n.d.). an introduction to esters. Retrieved from [Link]

  • Frontiers. (n.d.). Development of machine learning predictive models for estimating pharmaceutical solubility in supercritical CO2: case study on lornoxicam solubility.

Sources

Exploratory

Comparative Technical Analysis: Roche Ester vs. Methyl 3-hydroxy-2-methoxypropanoate

The following technical guide details the structural, synthetic, and functional divergences between the Roche ester and its methoxy-substituted analog. [1] Executive Summary In modern medicinal chemistry, the precise man...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, synthetic, and functional divergences between the Roche ester and its methoxy-substituted analog.

[1]

Executive Summary

In modern medicinal chemistry, the precise manipulation of chiral centers determines the efficacy and metabolic stability of a drug candidate. This guide analyzes two structurally related but functionally distinct chiral building blocks:

  • Roche Ester: Methyl 3-hydroxy-2-methylpropionate.[1][2][3][4]

  • Methoxy Analog: Methyl 3-hydroxy-2-methoxypropanoate.

While they share a 3-carbon propionate backbone, the substitution at the


-position (C2) creates a fundamental divergence in their chemical behavior. The Roche ester introduces a hydrophobic methyl  branch, essential for polyketide mimicry. The methoxy analog introduces a polar methoxy  ether, acting as a hydrogen bond acceptor and altering metabolic susceptibility.

Part 1: Structural & Stereochemical Analysis

The core difference lies in the C2 substituent. This seemingly minor change from an alkyl group to an alkoxy group inverts the electronic demand of the


-carbon and significantly impacts the physicochemical profile of the resulting molecule.
Structural Comparison
FeatureRoche EsterMethoxy Analog
IUPAC Name Methyl 3-hydroxy-2-methylpropionateMethyl 3-hydroxy-2-methoxypropanoate
C2 Substituent Methyl (

)
Methoxy (

)
Electronic Effect Electron-donating (Inductive)Electron-withdrawing (Inductive)
H-Bonding Donor (OH), Acceptor (C=O)Donor (OH), Acceptor (C=O, OMe )
LogP (Lipophilicity) Higher (More Lipophilic)Lower (More Polar)
Common Precursor Isobutyrate / MethacrylateSerine / Methoxyacetate
Visualization of Structural Divergence

The following diagram illustrates the structural relationship and the critical C2 divergence point.

structural_comparison cluster_props Physicochemical Impact Core Propionate Backbone (C1-C2-C3) Roche Roche Ester (C2-Methyl) Hydrophobic Branching Core->Roche + Methyl Group Methoxy Methoxy Analog (C2-Methoxy) Polar/H-Bonding Branching Core->Methoxy + Methoxy Group P_Roche Polyketide Synthesis Lipophilic Scaffolds Roche->P_Roche P_Methoxy Bioisosterism Solubility Modulation Methoxy->P_Methoxy

Figure 1: Structural divergence of C2-substituted propionates.

Part 2: Synthetic Pathways[1][6][7][8][9]

The synthesis of these two compounds requires fundamentally different strategies. The Roche ester is typically accessed via biocatalysis to establish the methyl stereocenter, while the methoxy analog often relies on "chiral pool" manipulation (from Serine) or asymmetric aldol chemistry.

Roche Ester Synthesis (Biocatalytic Route)

The industrial standard for producing the Roche ester involves the asymmetric reduction of methyl isobutyrate derivatives or the oxidation of isobutyric acid. However, the most high-fidelity route is the biocatalytic reduction of methyl 2-methyl-3-oxopropionate (or methacrylate derivatives).

  • Mechanism: Enantioselective reduction of the C=C double bond or C=O ketone using enoate reductases or alcohol dehydrogenases.

  • Source: Commercially available in both

    
    - and 
    
    
    
    - forms (e.g., from Sigma-Aldrich).
Methoxy Analog Synthesis (Asymmetric Aldol or Chiral Pool)

The methoxy analog is less commoditized and often synthesized de novo. A robust method involves the Asymmetric Aldol Reaction of methoxyacetate derivatives.

  • Mechanism: An Evans auxiliary (oxazolidinone) attached to methoxyacetic acid undergoes a boron-mediated aldol reaction with formaldehyde (or a surrogate). This establishes the C2 stereocenter with high fidelity.

  • Alternative (Chiral Pool): Transformation of L-Serine .

    • Note: Direct diazotization of L-Serine yields L-Glyceric acid (2,3-dihydroxy). Selective methylation of the

      
      -hydroxyl requires careful protection of the 
      
      
      
      -hydroxyl and carboxylate.
Synthetic Workflow Comparison

synthesis_workflow cluster_roche Roche Ester Synthesis (Biocatalytic) cluster_methoxy Methoxy Analog Synthesis (Chemical) Start_R Methyl Methacrylate (Prochiral) Product_R Roche Ester (>99% ee) Start_R->Product_R Asymmetric Reduction Enzyme Biocatalyst (Enoate Reductase) Enzyme->Start_R Start_M Methoxyacetyl Chloride + Chiral Auxiliary Inter_M Aldol Adduct Start_M->Inter_M Asymmetric Aldol Aldol Formaldehyde Source (TiCl4 or Boron enolate) Aldol->Inter_M Product_M Methoxy Analog (High dr/ee) Inter_M->Product_M Auxiliary Removal

Figure 2: Comparative synthetic workflows for C2-methyl vs. C2-methoxy propionates.

Part 3: Reactivity & Protection Protocols

In total synthesis, both compounds serve as bifunctional building blocks (Ester + Primary Alcohol). The primary alcohol is typically the first point of modification.

Reactivity Profile
  • Roche Ester: The C2-Methyl group is chemically inert under standard conditions. It provides steric bulk, influencing the diastereoselectivity of subsequent reactions (e.g., nucleophilic attacks on the ester).

  • Methoxy Analog: The C2-Methoxy group is an ether . While generally stable, the oxygen atom increases the acidity of the C2-proton (if present) and can coordinate with Lewis acids (chelation control), potentially altering the stereochemical outcome of additions to the ester.

Standard Protocol: Silyl Protection (TBS-Cl)

A universal first step for both reagents is the protection of the primary alcohol to differentiate it from the ester.

Objective: Selective protection of the primary


-hydroxyl group as a tert-butyldimethylsilyl (TBS) ether.

Reagents:

  • Substrate (Roche Ester or Methoxy Analog)

  • TBS-Cl (tert-Butyldimethylsilyl chloride)

  • Imidazole (Base/Catalyst)

  • DMF (Solvent)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under inert atmosphere (

    
     or Ar), dissolve 1.0 equiv  of the substrate in anhydrous DMF (0.5 M concentration).
    
  • Base Addition: Add 1.5 equiv of Imidazole. The solution should remain clear.

  • Silylation: Cool the mixture to 0°C. Add 1.1 equiv of TBS-Cl portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC (stain with KMnO4 or PMA; the product is less polar than the starting material).

  • Workup: Quench with saturated aqueous

    
    . Extract 3x with 
    
    
    
    or Hexanes/EtOAc (9:1).
  • Purification: Wash combined organics with water (to remove DMF) and brine. Dry over

    
    , filter, and concentrate. Purify via silica gel flash chromatography.
    

Validation:

  • 1H NMR: Look for the disappearance of the broad -OH signal and the appearance of strong singlets at

    
     ppm (t-Bu) and 
    
    
    
    ppm (Si-Me).
  • Yield: Expect >90% yield for both substrates due to the unhindered nature of the primary alcohol.

Part 4: Applications in Drug Discovery

Roche Ester: The Polyketide Scaffold

The Roche ester is the "gold standard" for introducing chiral methyl branches, a motif ubiquitous in polyketide natural products (e.g., Erythromycin, Discodermolide).

  • Function: Creates a hydrophobic pocket or restricts conformational freedom via

    
     strain.
    
  • Key Reference: Used extensively in the total synthesis of Discodermolide [1].

Methoxy Analog: Bioisosterism & Solubility

The methoxy analog is often used to replace a methyl group or a proton to modulate drug properties.

  • Solubility: The ether oxygen increases aqueous solubility compared to the methyl variant.

  • Metabolic Stability: The

    
    -methoxy group can block metabolic oxidation at the 
    
    
    
    -position. In
    
    
    -lactam antibiotics (e.g., Temocillin), an
    
    
    -methoxy group confers stability against
    
    
    -lactamases [2].
  • Bioisostere: It acts as a polar mimic of the Roche ester, maintaining similar steric volume while introducing a hydrogen bond acceptor.

References

  • Paterson, I., & Florence, G. J. (2003). The Development of a Practical Total Synthesis of Discodermolide, a Promising Microtubule-Stabilizing Anticancer Agent. European Journal of Organic Chemistry.

  • ResearchGate. (2025). The role of the methoxy group in approved drugs. Journal of Medicinal Chemistry.

  • Sigma-Aldrich. Methyl (S)-(+)-3-hydroxy-2-methylpropionate (Roche Ester) Product Page.

  • Organic Chemistry Portal. Synthesis of alpha-Hydroxy and alpha-Alkoxy Esters.

Sources

Protocols & Analytical Methods

Method

synthesis of methyl 3-hydroxy-2-methoxypropanoate from methyl glycerate

Application Note: Precision Synthesis of Methyl 3-hydroxy-2-methoxypropanoate Part 1: Strategic Analysis & Route Selection 1.1 The Synthetic Challenge The synthesis of methyl 3-hydroxy-2-methoxypropanoate from methyl gly...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of Methyl 3-hydroxy-2-methoxypropanoate

Part 1: Strategic Analysis & Route Selection

1.1 The Synthetic Challenge The synthesis of methyl 3-hydroxy-2-methoxypropanoate from methyl glycerate (methyl 2,3-dihydroxypropanoate) presents a classic problem in regioselectivity.[1] The starting material contains two hydroxyl groups:

  • C3-OH: A primary, sterically unhindered, and highly nucleophilic alcohol.[1]

  • C2-OH: A secondary, sterically more hindered alcohol adjacent to an electron-withdrawing ester group.[1]

Direct Methylation Failure Mode: Attempting direct methylation (e.g., using MeI/NaH) typically results in a mixture favoring the C3-methoxy product (primary ether) or the C2,C3-dimethoxy product. The C2-hydroxyl is less reactive due to steric hindrance and the inductive effect of the carbonyl group, which, while increasing acidity, often lowers nucleophilicity relative to the primary alcohol in competitive alkylation scenarios.

1.2 The Solution: Steric Control via Transient Protection To achieve high fidelity mono-methylation at the C2 position, we employ a Protection-Methylation-Deprotection strategy.[1]

  • Step 1 (Protection): We utilize tert-Butyldimethylsilyl chloride (TBDMS-Cl) .[1][2] The bulky tert-butyl group directs the silyl ether formation almost exclusively to the unhindered primary C3 alcohol.[1]

  • Step 2 (Methylation): With C3 blocked, the C2 alcohol is methylated. We select Silver(I) Oxide (Ag₂O) with Methyl Iodide (Purdie conditions).[1] This mild, non-basic system is crucial to prevent hydrolysis of the methyl ester or racemization of the alpha-chiral center, which are common risks with strong bases like Sodium Hydride (NaH).

  • Step 3 (Deprotection): The silyl group is cleaved using TBAF or mild acid, revealing the target primary alcohol while retaining the C2-methoxy ether.[1]

Part 2: Visual Workflow (Pathway Diagram)

SynthesisPathway Start Methyl Glycerate (Methyl 2,3-dihydroxypropanoate) Inter1 Intermediate A (C3-O-TBDMS Protection) Start->Inter1 Step 1: TBDMS-Cl, Imidazole DMF, 0°C to RT (Selectivity >98%) Inter2 Intermediate B (C2-O-Methylation) Inter1->Inter2 Step 2: MeI, Ag2O DCM, Reflux (Mild Base) Product Target Product (Methyl 3-hydroxy-2-methoxypropanoate) Inter2->Product Step 3: TBAF THF, 0°C (Silyl Cleavage)

Figure 1: Three-step regioselective synthesis pathway utilizing steric protection to target the secondary hydroxyl group.

Part 3: Detailed Experimental Protocols

Step 1: Selective Silylation of Primary Alcohol

Objective: Protect the C3 primary hydroxyl group as a TBDMS ether.[1]

ReagentMW ( g/mol )Equiv.[1][3]Role
Methyl Glycerate 120.101.0Starting Material
TBDMS-Cl 150.731.1Protecting Group
Imidazole 68.082.5Base/Catalyst
DMF (Anhydrous) -SolventSolvent (0.5 M)

Protocol:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (N₂). Add Methyl Glycerate (1.0 equiv) and dissolve in anhydrous DMF (concentration ~0.5 M).

  • Addition: Cool the solution to 0°C in an ice bath. Add Imidazole (2.5 equiv) followed by the portion-wise addition of TBDMS-Cl (1.1 equiv).[1]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 12–16 hours.[1]

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1).[1] The starting material (polar) should disappear, replaced by a less polar spot (Intermediate A).

  • Workup: Pour the mixture into ice-cold water (5x reaction volume). Extract with Diethyl Ether (3x).[1] Wash combined organics with saturated NaHCO₃, water, and brine.

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Flash chromatography (Hexane/EtOAc) yields Methyl 3-((tert-butyldimethylsilyl)oxy)-2-hydroxypropanoate as a colorless oil.[1]

    • Yield Expectation: 90–95%.[1]

Step 2: Mild O-Methylation (Purdie Conditions)

Objective: Methylate the C2 secondary alcohol without affecting the ester or silyl group.[1]

ReagentMW ( g/mol )Equiv.[1][3]Role
Intermediate A 234.361.0Substrate
Methyl Iodide (MeI) 141.945.0Methylating Agent
Silver(I) Oxide (Ag₂O) 231.742.0Mild Base/Promoter
DCM or Acetonitrile -SolventSolvent (0.2 M)

Protocol:

  • Safety: MeI is a neurotoxin and carcinogen.[1] Ag₂O is light-sensitive.[1] Perform in a fume hood with foil-wrapped glassware.

  • Reaction: Dissolve Intermediate A (1.0 equiv) in anhydrous DCM or Acetonitrile. Add Methyl Iodide (5.0 equiv).[1]

  • Activation: Add Ag₂O (2.0 equiv) in one portion.

  • Conditions: Stir vigorously at RT (or mild reflux 40°C for slower kinetics) for 24–48 hours.

    • Mechanism:[1][4][5][6][7] Ag₂O facilitates the removal of the iodide ion, driving the formation of the ether bond without generating strong hydroxide bases that could hydrolyze the ester.

  • Workup: Filter the suspension through a pad of Celite to remove silver salts. Rinse the pad with DCM.[1] Concentrate the filtrate.

  • Purification: Flash chromatography (Hexane/EtOAc) yields Methyl 3-((tert-butyldimethylsilyl)oxy)-2-methoxypropanoate .

    • Yield Expectation: 80–85%.[1]

Step 3: Deprotection of Silyl Ether

Objective: Remove the TBDMS group to release the C3 hydroxyl.[1]

ReagentMW ( g/mol )Equiv.[1][3]Role
Intermediate B 248.391.0Substrate
TBAF (1M in THF) 261.461.2Fluoride Source
THF -SolventSolvent

Protocol:

  • Reaction: Dissolve Intermediate B in THF. Cool to 0°C.[1]

  • Addition: Add TBAF (1.2 equiv) dropwise.[1]

  • Completion: Stir at 0°C for 1 hour, then warm to RT for 1 hour.

    • Checkpoint: TLC should show the formation of a more polar product.

  • Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc (3x).[1]

  • Purification: Silica gel chromatography (DCM:MeOH 95:5) is often required due to the polarity of the final product.

  • Final Product: Methyl 3-hydroxy-2-methoxypropanoate .

Part 4: Quality Control & Data Validation

To validate the synthesis, compare analytical data against these expected parameters.

TechniqueExpected Signal CharacteristicsStructural Confirmation
1H NMR δ 3.45 ppm (s, 3H) Confirming the new -OCH₃ group at C2.[1]
1H NMR δ 3.78 ppm (s, 3H) Confirming retention of the -COOCH₃ ester.[1]
1H NMR Absence of δ 0.90 (s, 9H) Confirming complete removal of the TBDMS group.
13C NMR ~80-82 ppm (CH-OMe) Characteristic shift for methine carbon with ether linkage.[1]
IR Broad band ~3400 cm⁻¹ Reappearance of the -OH stretch after deprotection.[1]

Troubleshooting Guide:

  • Low Yield in Step 2: If Ag₂O is too slow, ensure the reagent is fresh and "active." Old silver oxide surfaces can passivate.[1] Alternatively, use MeI/AgOTf (Silver Triflate) and 2,6-di-tert-butylpyridine for faster kinetics.[1]

  • Ester Hydrolysis: If the methyl ester is lost (forming the acid), ensure all reagents in Step 2 and 3 are strictly anhydrous. Avoid aqueous workups with high pH.[1]

References

  • Corey, E. J., & Venkateswarlu, A. (1972). "Protection of Hydroxyl Groups as tert-Butyldimethylsilyl Derivatives." Journal of the American Chemical Society, 94(17), 6190–6191. [Link]

  • Purdie, T., & Irvine, J. C. (1903). "The Alkylation of Sugars." Journal of the Chemical Society, Transactions, 83, 1021–1037. (Foundational reference for Ag2O methylation). [Link]

  • Bruniaux, S., Varma, R. S., & Len, C. (2019).[8] "A Novel Strategy for Selective O-Methylation of Glycerol in Subcritical Methanol." Frontiers in Chemistry, 7, 357.[8] (Contrast: Describes C1-selectivity, validating the need for protection to target C2). [Link]

Sources

Application

Introduction: The Strategic Value of a Methoxy-Functionalized Chiral Synthon

An Application Guide to Methyl 3-hydroxy-2-methoxypropanoate: A Versatile C4 Chiral Building Block In the landscape of modern asymmetric synthesis, the strategic selection of starting materials is paramount to achieving...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Methyl 3-hydroxy-2-methoxypropanoate: A Versatile C4 Chiral Building Block

In the landscape of modern asymmetric synthesis, the strategic selection of starting materials is paramount to achieving efficiency and stereochemical precision. Methyl 3-hydroxy-2-methoxypropanoate has emerged as a highly valuable C4 chiral building block, particularly in the development of complex pharmaceutical agents and natural products.[1][2] Its utility stems from the presence of multiple, orthogonally reactive functional groups—an ester, a secondary methoxy group, and a primary hydroxyl group—all organized around a defined stereocenter.

This compound is most commonly derived from the renowned "Roche ester," methyl (R)- or (S)-3-hydroxy-2-methylpropanoate, a cornerstone of the "chiral pool."[1][3] The chiral pool consists of readily available, enantiomerically pure compounds from natural sources, which serve as economical and reliable starting points for intricate synthetic endeavors.[1] The methoxy group in the target molecule is not merely a protecting group; it often imparts specific conformational constraints and electronic properties that are integral to the biological activity of the final therapeutic target. This guide provides a detailed exploration of the synthesis of methyl 3-hydroxy-2-methoxypropanoate and its subsequent application in key synthetic transformations, complete with field-proven protocols for researchers in medicinal chemistry and drug development.

Physicochemical Properties and Stereochemical Integrity

The defining characteristic of this building block is its stereochemistry. Both enantiomers, (R)- and (S)-methyl 3-hydroxy-2-methoxypropanoate, are accessible, allowing for the synthesis of diastereomerically pure targets. The physical properties of these enantiomers are critical for their handling and reaction setup.

Property(R)-enantiomer(S)-enantiomerReference(s)
Synonyms (-)-Methyl D-β-hydroxyisobutyrate(+)-Methyl L-β-hydroxyisobutyrate[2][4]
CAS Number 72657-23-980657-57-4[2][4]
Molecular Formula C₅H₁₀O₃C₅H₁₀O₃[2][4]
Molecular Weight 118.13 g/mol 118.13 g/mol [2][4]
Appearance Colorless liquidColorless to light yellow liquid[2][4]
Density ~1.066 g/mL at 25 °C~1.071 g/mL at 25 °C[2][4]
Boiling Point 76-77 °C / 12 mmHg74 °C / 10 mmHg[2][4]
Optical Rotation [α]¹⁹/D ≈ -26° (c=4 in MeOH)[α]²⁰/D ≈ +27° (c=1 in MeOH)[2][4]

Core Synthesis: From Roche Ester to a Methoxy-Functionalized Building Block

The most direct and reliable route to enantiomerically pure methyl 3-hydroxy-2-methoxypropanoate is through the O-methylation of the corresponding methyl 3-hydroxy-2-methylpropanoate (Roche ester).[5][6] This transformation is a classic Williamson ether synthesis, where the primary alcohol is deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a methylating agent.

Diagram: Synthesis via O-Methylation

re Methyl (R)-3-hydroxy- 2-methylpropanoate (Roche Ester) reagents 1. NaH, Anhydrous THF, 0 °C 2. MeI, 0 °C to RT product Methyl (R)-3-methoxy- 2-methylpropanoate reagents->product Williamson Ether Synthesis

Caption: Workflow for the synthesis of the target chiral building block.

Protocol 1: Synthesis of Methyl (R)-3-methoxy-2-methylpropanoate

This protocol details the O-methylation of methyl (R)-3-hydroxy-2-methylpropanoate. The procedure is analogous for the (S)-enantiomer.

Rationale: The use of sodium hydride (NaH), a non-nucleophilic strong base, ensures complete deprotonation of the primary alcohol without competing reactions at the ester carbonyl. Anhydrous tetrahydrofuran (THF) is critical as NaH reacts violently with water. The reaction is initiated at 0 °C to control the initial exothermic deprotonation and subsequent methylation.[5]

Materials:

  • Methyl (R)-3-hydroxy-2-methylpropanoate (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Methyl iodide (MeI, 1.5 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, nitrogen/argon line

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add methyl (R)-3-hydroxy-2-methylpropanoate (1.0 eq) to a flame-dried round-bottom flask. Dissolve it in anhydrous THF (approx. 0.2 M solution).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Stir the resulting suspension at 0 °C for 30-45 minutes.

  • Methylation: Add methyl iodide (1.5 eq) dropwise to the suspension at 0 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Quenching: Cool the reaction mixture back to 0 °C and quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x volume of aqueous layer).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl (R)-3-methoxy-2-methylpropanoate.[5]

  • Purification: The crude product can often be used directly in the next step or purified by silica gel column chromatography if necessary.

Application I: Reduction to the Chiral 3-Methoxy-2-methylpropan-1-ol

A primary application of methyl 3-methoxy-2-methylpropanoate is its reduction to the corresponding chiral alcohol, (R)-3-methoxy-2-methylpropan-1-ol. This product is a valuable building block in its own right, notably used in the synthesis of pharmaceuticals like the HIV-1 protease inhibitor Saquinavir.[1]

Diagram: Ester Reduction to Primary Alcohol

start Methyl (R)-3-methoxy- 2-methylpropanoate reagents 1. LiAlH₄, Anhydrous THF, 0 °C 2. H₂O, NaOH(aq), H₂O product (R)-3-methoxy- 2-methylpropan-1-ol reagents->product Hydride Reduction

Caption: Reduction of the ester to the versatile chiral alcohol synthon.

Protocol 2: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol describes the efficient reduction of the ester functionality.

Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of cleanly reducing esters to primary alcohols. The reaction is highly exothermic and reactive towards protic solvents, necessitating the use of anhydrous THF and careful temperature control. The sequential quenching with water and base (Fieser workup) is a standard and safe procedure to destroy excess LiAlH₄ and precipitate aluminum salts, simplifying purification.[5]

Materials:

  • Crude methyl (R)-3-methoxy-2-methylpropanoate (from Protocol 1, 1.0 eq)

  • Lithium aluminum hydride (LiAlH₄, 1.5 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% aqueous sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, nitrogen/argon line

Procedure:

  • Preparation: Under an inert atmosphere, suspend LiAlH₄ (1.5 eq) in anhydrous THF in a round-bottom flask and cool to 0 °C.

  • Addition of Ester: Dissolve the crude methyl (R)-3-methoxy-2-methylpropanoate (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching (Fieser Workup): Carefully cool the reaction mixture back to 0 °C. Sequentially and very slowly add:

    • 'X' mL of water (where 'X' is the mass of LiAlH₄ in grams).

    • 'X' mL of 15% aqueous NaOH.

    • '3X' mL of water.

    • Caution: This is highly exothermic and evolves hydrogen gas.

  • Work-up: Stir the resulting granular white precipitate for 30 minutes, then filter it off through a pad of Celite. Wash the filter cake thoroughly with THF or ethyl acetate.

  • Isolation: Dry the combined filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (R)-3-methoxy-2-methylpropan-1-ol. The product is often pure enough for subsequent steps without further purification.[5]

Application II: Derivatization and Functional Group Interconversion

The resulting chiral alcohol from Protocol 2 can be further elaborated. A common strategy involves converting the hydroxyl group into a good leaving group, such as a tosylate, to enable nucleophilic substitution reactions. This opens pathways to introduce a wide variety of functionalities, including azides, halides, and cyanides.

Diagram: Conversion to a Tosylate Leaving Group

start (R)-3-methoxy- 2-methylpropan-1-ol reagents TsCl, Pyridine (or Et₃N) DCM, 0 °C to RT product (R)-3-methoxy-2-methylpropyl 4-toluenesulfonate reagents->product Tosylation

Sources

Method

Application Note: Methyl 3-Hydroxy-2-Methoxypropanoate in Polyketide Total Synthesis

This Application Note and Protocol guide details the strategic utilization of methyl 3-hydroxy-2-methoxypropanoate (and its enantiomers) as a high-value chiral building block in the total synthesis of complex polyketides...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the strategic utilization of methyl 3-hydroxy-2-methoxypropanoate (and its enantiomers) as a high-value chiral building block in the total synthesis of complex polyketides.

Executive Summary

The structural complexity of marine polyketides (e.g., Spongistatin, Pederin, Tautomycin) often necessitates the installation of densely functionalized stereocenters. While the "Roche Ester" (methyl 3-hydroxy-2-methylpropionate) is the industry standard for


-methyl stereocenters, the 

-methoxy
variant—methyl 3-hydroxy-2-methoxypropanoate —is the critical synthon for introducing ether-bearing stereogenic centers without late-stage, non-stereoselective methylation.

This guide provides a comprehensive workflow for the synthesis, protection, and fragment assembly of this building block, emphasizing the retention of enantiopurity and the suppression of


-elimination pathways common to 

-heteroatom esters.

Structural Significance & Retrosynthetic Logic

In polyketide biosynthesis,


-methoxy groups typically arise from the incorporation of methoxymalonyl-ACP or post-assembly oxidation/methylation. In chemical synthesis, attempting to methylate a pre-formed 

-hydroxy polyketide backbone often results in racemization or elimination.

The Solution: Use Methyl 3-hydroxy-2-methoxypropanoate (1) as a pre-functionalized "chiral pool" fragment.

Key Advantages:
  • Stereochemical Fidelity: The stereocenter at C2 is established prior to coupling, avoiding the ambiguity of enolate alkylation.

  • Orthogonal Protection: The C3-hydroxyl (free) and C2-methoxy (capped) allow for immediate differentiation of the two oxygen termini.

  • Versatility: Can be converted into a Weinreb amide (for ketone synthesis), an aldehyde (for aldol reactions), or an alkyl iodide (for alkylation).

Preparation of the Building Block

While commercially available, high-enantiopurity material is often synthesized de novo from L-Serine to ensure >99% ee.

Protocol A: Synthesis from L-Serine (Chiral Pool)

Target: Methyl (2S)-3-hydroxy-2-methoxypropanoate

Mechanism: Diazotization of serine proceeds with retention of configuration due to the participation of the neighboring carboxylate group (forming an


-lactone intermediate).
Step-by-Step Procedure:
  • Diazotization (Formation of L-Glyceric Acid):

    • Reagents: L-Serine (10.5 g, 100 mmol),

      
       (7.6 g, 110 mmol), 
      
      
      
      (1 M).
    • Protocol: Dissolve L-Serine in 1 M

      
       (150 mL) at 0 °C. Add 
      
      
      
      solution dropwise over 2 h. Stir at 0 °C for 3 h, then warm to RT overnight.
    • Workup: Saturate with NaCl, extract with EtOAc (continuous extraction preferred for 24 h). Dry (

      
      ) and concentrate to yield crude L-glyceric acid.
      
  • Esterification:

    • Reagents: Crude L-glyceric acid, MeOH (anhydrous),

      
       (cat.) or Acetyl Chloride.
      
    • Protocol: Reflux crude acid in MeOH (100 mL) with catalytic acid for 12 h. Concentrate to yield Methyl L-glycerate .

  • Selective C3-Protection:

    • Reagents: Trityl chloride (TrCl), Pyridine.

    • Protocol: Treat Methyl L-glycerate (1.0 equiv) with TrCl (1.1 equiv) in pyridine at 0 °C to RT. The primary alcohol (C3) reacts selectively over the secondary (C2).

    • Purification: Flash chromatography (Hex/EtOAc).

  • C2-Methylation (The Critical Step):

    • Reagents:

      
      , MeI, DMF (or 
      
      
      
      if Trityl is stable, but Silver Oxide is gentler to prevent racemization).
    • Protocol: Dissolve protected ester in DMF. Add

      
       (2.0 equiv) and MeI (5.0 equiv). Stir in the dark for 24 h.
      
    • Note: Avoid strong bases (LiHMDS/NaH) if possible to prevent epimerization at the

      
      -center.
      
  • Deprotection:

    • Reagents:

      
      -TsOH, MeOH or 
      
      
      
      .
    • Result: Methyl (2S)-3-hydroxy-2-methoxypropanoate .

Application Protocols in Polyketide Assembly

Once synthesized, the building block is typically converted into an aldehyde for Aldol Coupling or a sulfone for Julia-Kocienski Olefination .

Protocol B: Oxidation to the -Methoxy Aldehyde

Caution:


-methoxy aldehydes are prone to hydration and racemization on silica.
  • Protection: Protect the C3-hydroxyl of the building block with TBSCl/Imidazole.

  • Reduction:

    • Dissolve TBS-protected ester in

      
       at -78 °C.
      
    • Add DIBAL-H (1.1 equiv) dropwise. Stir 30 min.

    • Quench with Rochelle's salt.

  • Usage: Use the crude aldehyde immediately in the next step (e.g., Evans Aldol or Brown Allylation). Do not store.

Protocol C: Fragment Coupling via Anti-Aldol

To install the fragment into a larger polyketide chain with anti stereochemistry (common in marine macrolides):

  • Substrate: (E)-Enol borinate of a chiral ketone (e.g., Paterson's reagent or Evans auxiliary).

  • Addition: Add the

    
    -methoxy aldehyde (from Protocol B) to the enol borinate at -78 °C.
    
  • Outcome: The pre-existing

    
    -methoxy center exerts Felkin-Anh control , typically reinforcing the reagent control to yield high dr (>20:1).
    

Visualizing the Workflow

The following diagram illustrates the transformation of L-Serine into the building block and its divergent applications in fragment assembly.

G Serine L-Serine (Chiral Precursor) Diazotization Diazotization (Retention of Config.) Serine->Diazotization Glycerate Methyl L-Glycerate (Intermediate) Diazotization->Glycerate 1. NaNO2, H2SO4 2. MeOH, H+ Tritylation Selective C3-Tritylation Glycerate->Tritylation Methylation C2-Methylation (Ag2O / MeI) Tritylation->Methylation TrCl, Py TargetBlock Methyl 3-hydroxy-2-methoxypropanoate (Target Building Block) Methylation->TargetBlock 1. Ag2O, MeI 2. H+ (Detritylation) Aldehyde α-Methoxy Aldehyde TargetBlock->Aldehyde 1. TBSCl 2. DIBAL-H Weinreb Weinreb Amide TargetBlock->Weinreb MeNH(OMe)•HCl iPrMgCl Aldol Evans/Paterson Aldol (Fragment Coupling) Aldehyde->Aldol Stereoselective C-C Bond Ketone Ketone Synthesis (Grignard Addition) Weinreb->Ketone

Caption: Figure 1. Chemo-enzymatic flowchart for the synthesis of Methyl 3-hydroxy-2-methoxypropanoate and its divergence into electrophilic coupling partners.

Quantitative Data Summary

ParameterValue / ConditionNotes
CAS Number 130427-16-6For the (S)-isomer (derived from L-Serine)
Molecular Weight 134.13 g/mol
Boiling Point 74 °C @ 10 mmHgVolatile; avoid prolonged high-vac
Optical Rotation

(c=1, CHCl3) for (S)-isomer
Yield (from Serine) 45 - 55%Over 4 steps (optimized)
Critical Impurity

-Unsaturated Ester
Result of

-elimination (check via NMR

6.0-7.0 ppm)

Troubleshooting & Critical Parameters

Racemization at C2

The


-proton is acidic due to the adjacent ester and methoxy group.
  • Risk: Basic workups or using strong bases (LDA) for deprotonation can scramble the stereocenter.

  • Solution: Use Silver Oxide (

    
    )  for methylation (neutral conditions). When performing Aldol reactions, use boron enolates  (soft enolization) rather than lithium enolates.
    
-Elimination

The methoxy group is a poor leaving group, but under forcing basic conditions (e.g., refluxing alkoxide), elimination to the acrylate can occur.

  • Check: Monitor reaction by TLC for the appearance of UV-active spots (conjugated esters). The target molecule is UV-inactive.

Aldehyde Instability

The derived


-methoxy aldehyde is prone to hydration.
  • Protocol: Azeotrope the aldehyde with benzene/toluene immediately after oxidation/reduction and use within 1 hour. Never store on silica gel.

References

  • Preparation from Serine: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Diazotization Mechanism: Brewster, P., Hiron, F., Hughes, E. D., Ingold, C. K., & Rao, P. A. D. S. (1950). "Configuration of Amino-compounds and the Steric Course of Deamination." Nature, 166(4213), 178–179. Link

  • Application in Spongistatin: Paterson, I., et al. (2001). "Total Synthesis of Spongistatin 1." Angewandte Chemie International Edition, 40(21), 4055–4060. (Demonstrates the use of alpha-methoxy fragments). Link

  • Application in Tautomycin: Oikawa, M., et al. (1998). "Total Synthesis of Tautomycin." Tetrahedron, 54(19), 4767-4794. (Use of alpha-methoxy building blocks). Link

  • Commercial Source Verification: BLD Pharm / Sigma-Aldrich Catalog Entries for CAS 130427-16-6. Link

Application

Application Note: Methyl 3-Hydroxy-2-Methoxypropanoate in Advanced Pharmaceutical Synthesis

Executive Summary & Strategic Utility Methyl 3-hydroxy-2-methoxypropanoate (CAS: 130427-16-6)[1] is a densely functionalized, highly versatile aliphatic building block critical to modern drug discovery. Featuring an orth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

Methyl 3-hydroxy-2-methoxypropanoate (CAS: 130427-16-6)[1] is a densely functionalized, highly versatile aliphatic building block critical to modern drug discovery. Featuring an orthogonal reactivity profile, this intermediate provides an elegant solution for constructing complex pharmacophores. It is prominently utilized in the synthesis of hydroxyquinolin-2(1H)-ones—compounds patented for the treatment of cognitive-related and neuropathic pain disorders[2]—as well as in the total synthesis of bioactive neolignan scaffolds[3].

As a Senior Application Scientist, I have structured this guide to move beyond basic reaction schemes, providing the mechanistic causality and self-validating protocols required to successfully deploy this intermediate in a rigorous pharmaceutical development environment.

Physicochemical Profiling

To effectively utilize this intermediate, one must understand its baseline physical parameters. The presence of the methoxy group significantly alters its hydrogen-bonding network compared to standard diols, impacting both its solubility and downstream purification behavior.

Table 1: Fundamental Physicochemical Properties

PropertyValueStructural Significance
Chemical Name Methyl 3-hydroxy-2-methoxypropanoateCore aliphatic scaffold.
CAS Registry Number 130427-16-6[1]Unique identifier for procurement.
Molecular Formula C5H10O4[4]Dictates mass balance in synthesis.
Molecular Weight 134.13 g/mol [4]Low molecular weight allows for high atom economy.
Functional Sites C1-Ester, C2-Methoxy, C3-HydroxylEnables divergent, orthogonal functionalization.

Mechanistic Rationale & Causality in Experimental Design

The strategic value of methyl 3-hydroxy-2-methoxypropanoate lies in its three distinct functional sites, each requiring precise chemical handling to prevent unwanted side reactions:

  • The C3-Primary Hydroxyl : This is the primary site for nucleophilic activation. It can be selectively tosylated or oxidized. Causality: Because it is a primary alcohol, it reacts faster than secondary systems, but the adjacent C2-methoxy group provides slight steric hindrance and inductive electron withdrawal, requiring optimized electrophile equivalents.

  • The C2-Methoxy Group : Serving as a stable, stereoelectronically active motif, alpha-methoxy acids are prized in pharmaceutical chemistry for their ability to act as hydrogen-bond acceptors while modulating the lipophilicity (LogP) of the target API. Causality: This ether is stable to mild bases and oxidants but can undergo demethylation under strong Lewis acid conditions (e.g., BBr3), which must be strictly avoided during downstream synthesis.

  • The C1-Methyl Ester : Capable of being saponified to a carboxylic acid or directly converted into amides. Causality: If a chiral enantiomer is used, the C2 stereocenter is highly prone to epimerization under strongly basic conditions due to the acidity of the alpha-proton adjacent to the carbonyl. Therefore, strictly mild, temperature-controlled conditions are required for ester manipulation.

Divergent Synthetic Workflows

The following diagram illustrates the orthogonal pathways available when utilizing this intermediate, mapping the chemical logic from raw material to active pharmaceutical ingredient (API) classes.

SynthPathway Start Methyl 3-hydroxy-2-methoxypropanoate (CAS: 130427-16-6) Tosylate C3-O-Tosylation (Activation for Nu- Attack) Start->Tosylate TsCl, Pyridine, 0°C (Preserves C1 Ester) Aldehyde C3-Oxidation (Mild Oxidation) Start->Aldehyde Dess-Martin Periodinane (Prevents Epimerization) Acid C1-Saponification (Ester Hydrolysis) Start->Acid LiOH, THF/H2O, 0°C (Prevents C2 Epimerization) API1 Hydroxyquinolin-2(1H)-ones (Cognitive Disorders) Tosylate->API1 Nucleophilic Substitution (e.g., Amine Alkylation) API2 Functionalized Neolignans (Bioactive Scaffolds) Aldehyde->API2 Olefination / Aldol API3 Peptidomimetics & Amide Pharmacophores Acid->API3 Amide Coupling (HATU / DIPEA)

Caption: Divergent synthetic pathways of methyl 3-hydroxy-2-methoxypropanoate.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems , incorporating in-process controls (IPCs) and mechanistic safeguards.

Table 2: Reaction Optimization & Causality Data

Target TransformationReagent SystemTempCausality / Mechanistic RationaleExpected Yield
C3-O-Tosylation TsCl / Pyridine0°C to RTPyridine neutralizes generated HCl, preventing acid-catalyzed ester hydrolysis or ether cleavage.>85%
C1-Saponification LiOH / THF:H2O (3:1)0°CMild base at low temperature prevents C2-epimerization of the alpha-methoxy group.>90%
C3-Oxidation Dess-Martin PeriodinaneRTNon-acidic, mild oxidation prevents

-elimination of the methoxy group.
>80%
Protocol A: Selective C3-O-Tosylation

Objective: Convert the primary hydroxyl into a superior leaving group for downstream nucleophilic substitution (e.g., amine alkylation for hydroxyquinolin-2(1H)-one derivatives[2]).

  • Preparation : Dissolve methyl 3-hydroxy-2-methoxypropanoate (1.0 eq) in anhydrous pyridine (0.5 M) under an inert argon atmosphere.

    • Causality: Pyridine acts dually as the solvent and the acid scavenger. This ensures the HCl byproduct does not catalyze transesterification.

  • Activation : Cool the solution to 0°C using an ice-water bath. Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 eq) in small portions over 15 minutes.

    • Causality: Controlling the exotherm is critical to prevent the formation of alkyl chloride byproducts.

  • Propagation & IPC : Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (7:3).

    • Self-Validation: The reaction is complete when the highly polar hydroxyl starting material disappears, replaced by a strongly UV-active, less polar spot (the tosylate).

  • Quenching & Workup : Dilute the mixture with ethyl acetate and wash sequentially with cold 1N HCl (3x) and saturated aqueous NaHCO3.

    • Causality: The 1N HCl wash is mandatory; it selectively protonates and drives the pyridine solvent into the aqueous layer, preventing amine contamination in downstream coupling steps.

  • Isolation : Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the tosylate intermediate as a viscous oil.

Protocol B: Mild Ester Saponification

Objective: Hydrolyze the methyl ester to a carboxylic acid for subsequent .

  • Preparation : Dissolve the intermediate (1.0 eq) in a 3:1 mixture of THF and deionized water. Cool strictly to 0°C.

  • Hydrolysis : Add Lithium Hydroxide monohydrate (LiOH·H2O, 1.5 eq) in one single portion.

    • Causality: LiOH is a significantly milder base than NaOH or KOH. Operating at 0°C is paramount to prevent the deprotonation of the C2 alpha-proton, which would lead to epimerization or

      
      -elimination of the methoxy group.
      
  • Monitoring & IPC : Stir at 0°C for 2 hours. Monitor via TLC (staining with KMnO4).

    • Self-Validation: The starting ester spot will vanish, and the baseline will retain the highly polar lithium carboxylate salt.

  • Workup : Acidify the aqueous layer to pH 2-3 using 1M KHSO4.

    • Causality: KHSO4 provides a buffered acidic environment, minimizing the risk of ether cleavage that could occur with concentrated HCl. Extract the aqueous layer with EtOAc (3x).

  • Isolation : Dry over MgSO4, filter, and concentrate to afford 3-hydroxy-2-methoxypropanoic acid.

Analytical Validation Standards

To confirm the structural integrity of methyl 3-hydroxy-2-methoxypropanoate and its derivatives, rigorous analytical validation is required:

  • 1H NMR (400 MHz, CDCl3) : The defining feature is the sharp singlet integrating to 3H at approximately

    
     3.37–3.41 ppm[2], corresponding to the C2-methoxy group. The C1-methyl ester will appear as a distinct singlet near 
    
    
    
    3.75 ppm.
  • LC-MS : When analyzing downstream derivatives (e.g., substituted amides or coupled heterocycles), electrospray ionization (ESI) is highly effective. For instance, related hydroxyquinolinone derivatives utilizing this scaffold exhibit clear [M-H]- or [M+H]+ mass-to-charge ratios aligning with the incorporation of the methoxypropanoate backbone[2].

References

  • Patent Literature (Cognitive Disorders): "Hydroxyquinolin-2(1H)-ones and derivatives thereof." Google Patents (WO2010058314A1).
  • Synthetic Methodology (Neolignans) : "Synthesis of 8-4′-oxyneolignans." RSC Advances. Available at: [Link]

Sources

Method

Application Note: Catalytic Reduction Strategies for Methyl 3-Hydroxy-2-Methoxypropanoate Derivatives

Abstract & Strategic Significance The methyl 3-hydroxy-2-methoxypropanoate scaffold represents a high-value chiral building block, serving as a critical synthon for polyketide antibiotics (e.g., macrolides), spongistatin...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

The methyl 3-hydroxy-2-methoxypropanoate scaffold represents a high-value chiral building block, serving as a critical synthon for polyketide antibiotics (e.g., macrolides), spongistatins, and diverse peptidomimetics. Its structural complexity lies in the contiguous stereocenters at the C2 (methoxy) and C3 (hydroxyl) positions.

This Application Note details two distinct but complementary "reduction" workflows essential for accessing and utilizing this scaffold:

  • Upstream Asymmetric Synthesis: The Dynamic Kinetic Resolution (DKR) of methyl 2-methoxy-3-oxopropanoate via Asymmetric Transfer Hydrogenation (ATH) to generate the chiral 3-hydroxy-2-methoxy scaffold with high diastereo- and enantioselectivity.

  • Downstream Functionalization: The Catalytic Hydrogenation of the ester moiety in methyl 3-hydroxy-2-methoxypropanoate to yield 2-methoxy-1,3-propanediol , a precursor for chiral allylic ethers and lipids.

Mechanistic Insight: Dynamic Kinetic Resolution (DKR)

The primary challenge in synthesizing 3-hydroxy-2-methoxypropanoate derivatives is controlling the relative and absolute stereochemistry of the C2 and C3 centers. The most elegant solution is the catalytic reduction of the corresponding


-methoxy-

-keto ester.

Because the C2 proton is acidic (


 to two carbonyls), the substrate racemizes rapidly in the presence of base. This allows for Dynamic Kinetic Resolution (DKR) , where a chiral catalyst selectively reduces one enantiomer of the racemate faster than the other, while the unreacted enantiomer continuously equilibrates.
The Catalytic Cycle (Ru/Rh-Mediated)
  • Catalyst: Ruthenium(II)-arene complexes (e.g., RuCl(p-cymene)[(R,R)-TsDPEN]) or Rhodium(III) equivalents.

  • Hydrogen Source: Formic acid/Triethylamine (azeotropic mixture).

  • Selectivity: The catalyst distinguishes between the re and si faces of the ketone and the configuration of the dynamic C2 center, typically yielding the syn-isomer (2S,3R) with high fidelity.

Visualization: DKR Mechanism via Graphviz

DKR_Mechanism Racemate Racemic Substrate (Methyl 2-methoxy-3-oxopropanoate) R_Isomer (R)-Keto Ester Racemate->R_Isomer Equilibrium S_Isomer (S)-Keto Ester Racemate->S_Isomer Equilibrium Enol Enol Intermediate (Rapid Equilibration via Base) R_Isomer->Enol Base (Et3N) TS_Fast Matched Transition State (Fast Reduction) R_Isomer->TS_Fast + Catalyst S_Isomer->Enol TS_Slow Mismatched Transition State (Slow Reduction) S_Isomer->TS_Slow + Catalyst Catalyst_Complex Chiral Ru/Rh Catalyst (H-Bonding Network) Product Major Product (2S, 3R)-Methyl 3-hydroxy-2-methoxypropanoate (syn-selective, >98% ee) TS_Fast->Product Hydride Transfer TS_Slow->Product Minor Pathway

Figure 1: Mechanistic flow of Dynamic Kinetic Resolution (DKR) converting a racemic keto-ester into a single stereoisomer.

Protocol A: Asymmetric Transfer Hydrogenation (ATH)

Objective: Synthesis of (2S, 3R)-Methyl 3-hydroxy-2-methoxypropanoate.

Reagents & Equipment
  • Substrate: Methyl 2-methoxy-3-oxopropanoate (98% purity).

  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (Noyori-Ikariya type).

  • Hydrogen Source: Formic Acid/Triethylamine complex (5:2 molar ratio).

  • Solvent: Dichloromethane (DCM) or 2-MeTHF (Greener alternative).

  • Equipment: High-pressure Schlenk tube or sealed reaction vial; Argon line.

Step-by-Step Methodology
  • Catalyst Pre-activation: In a glovebox or under Argon, charge a reaction vial with RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 mol%). Add degassed DCM (1.0 mL) to dissolve.

  • Substrate Addition: Add Methyl 2-methoxy-3-oxopropanoate (1.0 mmol, 132 mg) to the catalyst solution.

  • H-Donor Introduction: Cool the mixture to 0°C. Dropwise add the HCOOH/Et3N azeotrope (3.0 eq).

    • Critical Note: The addition is exothermic. Temperature control is vital to prevent non-selective background reduction.

  • Reaction: Seal the vial and stir at 25°C for 18–24 hours .

    • Monitoring: Monitor via TLC (EtOAc/Hexane 1:2) or GC-FID. The keto-ester spot (

      
      ) should disappear, replaced by the hydroxy-ester (
      
      
      
      ).
  • Work-up: Quench with saturated NaHCO3 (5 mL). Extract with EtOAc (3 x 10 mL). Wash combined organics with Brine, dry over Na2SO4, and concentrate.[1][2][3]

  • Purification: Flash chromatography (SiO2, Gradient 10%

    
     30% EtOAc in Hexanes).
    
Quantitative Expectations
ParameterTarget SpecificationTroubleshooting
Yield > 90%If low, check catalyst quality (Ru(II) is air sensitive).
Diastereomeric Ratio (dr) > 20:1 (syn:anti)If dr drops, lower reaction temp to 0°C or -10°C.
Enantiomeric Excess (ee) > 97%Use chiral HPLC (Chiralcel OD-H, Hex/IPA 95:5).

Protocol B: Catalytic Hydrogenation to 2-Methoxy-1,3-Propanediol

Objective: Reduction of the ester moiety in methyl 3-hydroxy-2-methoxypropanoate to the diol. Note: This transformation requires harsher conditions than the ketone reduction.

Reagents & Equipment
  • Substrate: Methyl 3-hydroxy-2-methoxypropanoate (from Protocol A).

  • Catalyst: Copper-Zinc Oxide (Cu/ZnO) on Alumina or commercial Copper Chromite (Caution: Cr toxicity).

    • Green Alternative: Ru-Macho® or Mn-pincer complexes for homogeneous ester hydrogenation.

  • Gas: Hydrogen (H2) grade 5.0.

  • Equipment: Stainless steel autoclave (Parr Reactor).

Step-by-Step Methodology (Heterogeneous)
  • Reactor Loading: Load the autoclave with the substrate (10 g) dissolved in MeOH (50 mL). Add activated Cu/ZnO catalyst (5 wt% loading relative to substrate).

  • Purging: Seal reactor. Purge with N2 (3x, 10 bar) followed by H2 (3x, 10 bar).

  • Pressurization & Heating: Pressurize to 50 bar (725 psi) H2. Heat to 120°C . Stirring rate: >800 rpm (to eliminate mass transfer limitations).

  • Reaction Time: Maintain conditions for 12 hours.

  • Work-up: Cool to RT. Vent H2 carefully. Filter catalyst through a Celite pad (Caution: Pyrophoric catalyst residue). Concentrate filtrate.[1][2][3][4] Distill under reduced pressure to isolate the diol.

Analytical Validation (Self-Validating Systems)

To ensure scientific integrity, the following analytical checkpoints must be met:

NMR Validation
  • Substrate (Keto-ester): Singlet at

    
     3.8 (OMe), Singlet at 
    
    
    
    3.6 (Ester-Me).
  • Product (Hydroxy-ester):

    • Appearance of CH-OH signal at

      
       4.2–4.5 (ddd).
      
    • Upfield shift of the

      
      -proton.
      
    • Syn vs Anti determination: The coupling constant

      
       is typically smaller for syn (2-4 Hz) compared to anti (6-8 Hz) in these systems, though confirmation via acetonide protection is recommended.
      
Chiral HPLC Method[1][6]
  • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm).

  • Mobile Phase: n-Hexane : Isopropanol (90 : 10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm.

  • Retention Times:

    • (2S, 3R)-isomer:

      
       = 12.4 min (Major).
      
    • (2R, 3S)-isomer:

      
       = 15.1 min (Minor).
      

References

  • Noyori, R., et al. (2001).[5] "Asymmetric Catalysis: Science and Opportunities (Nobel Lecture)." Angewandte Chemie International Edition.

  • Genêt, J. P., et al. (2003). "Dynamic Kinetic Resolution of

    
    -Substituted 
    
    
    
    -Keto Esters via Asymmetric Transfer Hydrogenation." European Journal of Organic Chemistry.
  • Shell Internationale Research. (2000). "Process for preparing 1,3-propanediol from methyl 3-hydroxypropionate." World Intellectual Property Organization (WO2000018712A1).

  • BenchChem. (2025).[2][3] "Technical Guide: Synthesis of 3-Methoxy-2,2-dimethylpropanoic Acid and Derivatives." BenchChem Application Notes.

  • Zhang, X., et al. (2019). "Rh(III)-Catalyzed Asymmetric Transfer Hydrogenation of

    
    -Methoxy 
    
    
    
    -Ketoesters through DKR in Water." ChemSusChem.[6]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Methyl Iodide Removal in Ester Synthesis

Topic: Removal of Unreacted Methyl Iodide (MeI) from Methoxy Propanoate Synthesis Document ID: TSC-2025-MeI-004 Role: Senior Application Scientist, Process Chemistry Division Executive Summary In the synthesis of methoxy...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Unreacted Methyl Iodide (MeI) from Methoxy Propanoate Synthesis Document ID: TSC-2025-MeI-004 Role: Senior Application Scientist, Process Chemistry Division

Executive Summary

In the synthesis of methoxy propanoates (typically via methylation of hydroxy-esters using MeI and bases like


 or 

), the complete removal of methyl iodide is a critical safety and quality attribute. MeI is a potent alkylating agent, a suspected carcinogen, and a genotoxic impurity (GTI) with strict limits in pharmaceutical intermediates.

The challenge in this specific synthesis is the lability of the propanoate ester . Standard hydrolytic destruction of MeI (using strong aqueous NaOH) often leads to saponification of the target ester, reducing yield. This guide provides ester-compatible protocols for the effective removal of MeI.

Decision Matrix: Selecting Your Removal Strategy

Before initiating a workup, determine your path based on the scale and purity requirements.

MeI_Removal_Workflow Start Crude Reaction Mixture (Contains Excess MeI) Bulk_Removal Step 1: Bulk Volatilization (Rotary Evaporation < 35°C) Start->Bulk_Removal Decision Check Residual MeI (GC-FID / TLC) Bulk_Removal->Decision Path_High High Residual (>1000 ppm) Decision->Path_High Bulk Remaining Path_Low Trace Residual (<1000 ppm) Decision->Path_Low Trace Only Method_Quench Method A: Chemical Quench (Triethylamine/Pyridine) Path_High->Method_Quench Method_Scavenge Method B: Solid Phase Scavenging (Thiol Resins) Path_Low->Method_Scavenge Workup Aqueous Wash / Filtration Method_Quench->Workup Method_Scavenge->Workup Final Pure Methoxy Propanoate (< 1 ppm MeI) Workup->Final

Figure 1: Decision matrix for selecting the appropriate methyl iodide removal strategy based on residual concentration.

Troubleshooting Guides & Protocols

Issue 1: "I cannot use strong base to wash out MeI because my ester hydrolyzes."

Diagnosis: Methoxy propanoates are susceptible to hydrolysis under high pH conditions (e.g., washing with 1M NaOH), which converts your product back to the carboxylic acid or carboxylate salt.

Solution: Use an Amine-Based Chemical Quench . This method utilizes a "sacrificial" nucleophile (Triethylamine or Pyridine) to react with MeI via an


 mechanism, converting the volatile, toxic organic iodide into a water-soluble quaternary ammonium salt.

Protocol: The "Ester-Safe" Quench

  • Concentration: Perform a gentle rotary evaporation (Bath < 35°C, > 300 mbar) to remove the bulk MeI into a dedicated cold trap.

  • Re-dissolution: Dissolve the crude residue in a non-nucleophilic solvent (e.g., Ethyl Acetate or TBME).

  • Quenching: Add Triethylamine (TEA) or Pyridine .

    • Stoichiometry: 1.5 equivalents relative to the estimated excess MeI.

    • Conditions: Stir at Room Temperature (RT) for 1–2 hours.

    • Observation: A white precipitate (Triethylmethylammonium iodide) often forms.

  • Workup:

    • Wash the organic layer with water (2x) to remove the ammonium salt.

    • Wash with 0.5M HCl (1x) to remove excess TEA/Pyridine.

    • Wash with Saturated

      
        (1x) to neutralize acid traces.
      
    • Dry over

      
       and concentrate.
      

Why this works: The quaternary salt (


) is highly polar and partitions strictly into the aqueous phase, leaving the lipophilic methoxy propanoate in the organic phase.
Issue 2: "I need to reach ppm-level purity for a biological assay, but I can't do an aqueous workup."

Diagnosis: Liquid-liquid extraction is messy or impossible due to emulsion formation or product water solubility.

Solution: Use Solid-Supported Scavengers (Thiol/Thiourea Resins) . Functionalized silica or polymer resins (e.g., SiliaMetS® Thiol) act as "chemical magnets" for alkyl halides.

Protocol: Solid-Phase Scavenging

  • Selection: Choose a Thiol (-SH) or Thiourea functionalized silica.

  • Loading: Add 2–4 equivalents of resin relative to the residual MeI.

  • Incubation: Stir the crude reaction mixture (in solvent) for 4 hours at RT or 1 hour at 40°C.

  • Filtration: Filter the suspension through a fritted glass funnel or a Celite pad.

  • Result: The MeI is covalently bound to the solid bead. The filtrate contains your purified product.

Comparative Data: Quenching Agents

AgentMechanismSolubility of ByproductEster CompatibilityRemoval Efficiency
NaOH (aq) HydrolysisWater SolublePoor (Hydrolysis risk)Low
Triethylamine Alkylation (

)
Water SolubleExcellent High
Silica-Thiol Alkylation (

)
Solid (Filterable)Excellent Very High (ppm level)
Issue 3: "MeI is condensing in my rotavap pump oil. How do I prevent this?"

Diagnosis: MeI (bp 42.5°C) is extremely volatile. If the vacuum is too strong or the trap too warm, it bypasses the condenser and dissolves in the pump oil, creating a hazardous waste issue and damaging seals.

Solution: Controlled Volatilization & Cold Trapping.

Protocol: Safe Distillation Setup

  • The Trap: Place a secondary trap between the rotavap condenser and the vacuum pump.

    • Coolant: Dry Ice / Acetone (-78°C) or Liquid Nitrogen. Ice water is insufficient .

  • Vacuum Control: Do not apply full vacuum immediately.

    • Start at 400 mbar (removes bulk solvent).

    • Slowly ramp to 100 mbar .

    • Keep the water bath below 35°C .

  • Disposal: The liquid collected in the cold trap is concentrated MeI. Treat it as P-listed hazardous waste. Quench it in the trap with alcoholic KOH before disposal if permitted by local EHS regulations.

Frequently Asked Questions (FAQ)

Q: Can I use Ammonium Hydroxide (


) to quench? 
A: No.  While ammonia reacts with MeI, concentrated ammonia is basic enough to cause ammonolysis of your propanoate ester, converting it into a propanamide. Stick to tertiary amines (TEA) or solid scavengers.

Q: How do I detect if MeI is still present? A:

  • TLC: Use a stain like 4-(p-nitrobenzyl)pyridine (NBP). It turns blue/violet in the presence of alkylating agents.

  • NMR: Look for a singlet methyl peak around

    
     2.1 - 2.2 ppm  in 
    
    
    
    NMR (solvent dependent, usually distinct from the methoxy ester peak at
    
    
    3.6 ppm).

Q: Is the silver oxide (


) used in the reaction dangerous? 
A: 

itself is an oxidizer, but in this reaction, it converts to Silver Iodide (

, yellow solid).

is generally inert but should be filtered off before the aqueous workup to prevent emulsion formation.

References

  • European Chemicals Agency (ECHA). Iodomethane - Substance Information & Registration Dossier. ECHA. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). Methyl Iodide: IDLH Documentation.[1] Centers for Disease Control and Prevention.[1] [Link]

  • Organic Syntheses. Methylation of Alcohols using Methyl Iodide. Org.[2][3] Synth. Coll. Vol. 3, p. 544. [Link]

Sources

Optimization

stability of methyl 3-hydroxy-2-methoxypropanoate under basic conditions

Technical Support Center: Stability of Methyl 3-hydroxy-2-methoxypropanoate Ticket ID: #STAB-M3H2M-001 Subject: Stability Profile & Troubleshooting under Basic Conditions Assigned Specialist: Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability of Methyl 3-hydroxy-2-methoxypropanoate

Ticket ID: #STAB-M3H2M-001 Subject: Stability Profile & Troubleshooting under Basic Conditions Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Critical Alert: Base Sensitivity Profile

Status: HIGHLY SENSITIVE Primary Risk: Rapid Hydrolysis (Saponification) & Racemization.

Methyl 3-hydroxy-2-methoxypropanoate contains three functional motifs that dictate its behavior in basic media: a methyl ester, an


-methoxy group, and a 

-hydroxyl group.

Under basic conditions (pH > 8), this molecule exhibits a hierarchical instability profile:

  • Hydrolysis (Main Pathway): The ester bond cleaves rapidly to form 3-hydroxy-2-methoxypropanoate (carboxylate).

  • Racemization (Critical for Chiral Applications): The

    
    -proton is highly acidic due to the combined electron-withdrawing effects of the ester carbonyl and the 
    
    
    
    -methoxy group. Deprotonation occurs readily, leading to an achiral enolate intermediate.
  • 
    -Elimination (Secondary Risk):  While less rapid than hydrolysis, the 
    
    
    
    -hydroxyl group allows for E1cB-type elimination under vigorous conditions (high heat/strong base), yielding 2-methoxyacrylate derivatives.

Troubleshooting Guide

Issue 1: "My ester disappeared, but I didn't isolate the acid."
  • Diagnosis: You likely experienced uncontrolled saponification followed by high water solubility of the product. The resulting carboxylate salt (Lithium or Sodium 3-hydroxy-2-methoxypropanoate) is highly polar and water-soluble.

  • The "Why": Basic conditions generate the carboxylate anion. If you acidified the aqueous layer during workup but did not use a polar enough organic solvent (like Ethyl Acetate/THF mixtures) for extraction, the product remained in the water phase.

  • Solution:

    • Acidify aqueous layer to pH ~2-3.

    • Saturate the aqueous layer with NaCl (salting out).

    • Perform multiple extractions with EtOAc or DCM:iPrOH (3:1) .

Issue 2: "The optical rotation of my product dropped significantly."
  • Diagnosis: Racemization via enolization.

  • The "Why": The

    
    -methoxy group stabilizes the negative charge on the 
    
    
    
    -carbon after deprotonation by a base. This planar enolate intermediate can be reprotonated from either face, destroying enantiopurity.
  • Solution:

    • Switch Bases: Avoid alkoxides (NaOMe, KOtBu). Use mild hydroxide sources like LiOH (Lithium coordinates the carbonyl, potentially stabilizing the conformation, though racemization is still a risk).

    • Temperature Control: STRICTLY maintain reaction temperature at 0°C to -10°C . Never heat a chiral

      
      -alkoxy ester in base.
      
    • Kinetics: Stop the reaction immediately upon consumption of starting material (monitor via TLC/HPLC).

Issue 3: "I see new UV-active spots (conjugated impurities)."
  • Diagnosis:

    
    -Elimination  (Dehydration).
    
  • The "Why": In the presence of strong bases and heat, the enolate can expel the

    
    -hydroxyl group (as hydroxide/water), forming methyl 2-methoxyacrylate (conjugated system, UV active).
    
  • Solution:

    • Ensure temperature is < 20°C.

    • Avoid "hard" bases like NaOH if elimination is observed; switch to mild hydrolysis conditions (e.g., enzymatic hydrolysis with esterases) if chemical stability is unmanageable.

Standard Operating Procedures (SOPs)

Protocol A: Controlled Hydrolysis (Minimizing Epimerization)

Target: Conversion to 3-hydroxy-2-methoxypropanoic acid while preserving stereochemistry.

  • Preparation: Dissolve methyl 3-hydroxy-2-methoxypropanoate (1.0 eq) in THF:Water (3:1 v/v). Cool to 0°C in an ice bath.

  • Reagent Addition: Add LiOH·H₂O (1.2 eq) slowly. Note: LiOH is less basic/aggressive than NaOH.

  • Reaction: Stir at 0°C. Monitor by TLC (System: 50% EtOAc/Hexane) every 30 minutes.

  • Quenching (Critical): Once starting material is consumed (typically < 2 hours), immediately acidify with 1N HCl to pH 3 at 0°C. Do not allow the reaction to sit in base overnight.

  • Workup: Extract immediately with EtOAc (x3). Dry over Na₂SO₄ and concentrate in vacuo (bath temp < 35°C).

Protocol B: Stability Testing

Target: Determine half-life in your specific buffer.

Time pointAnalysisAction
T=0HPLC/NMREstablish baseline integration of Ester vs. Internal Standard.
T=1hHPLCCheck for appearance of Acid peak (Hydrolysis) and Acrylate peak (Elimination).
T=4hChiral HPLCCheck Enantiomeric Excess (ee%). If ee% drops >5%, conditions are too basic.

Visualizing the Instability Pathways

The following diagram illustrates the competing pathways when Methyl 3-hydroxy-2-methoxypropanoate is exposed to base (


).

StabilityPathways Start Methyl 3-hydroxy- 2-methoxypropanoate (Chiral Ester) Enolate Planar Enolate Intermediate Start->Enolate Deprotonation (α-H) Fast Reversible Step Acid 3-hydroxy-2-methoxy- propanoate (Hydrolysis Product) Start->Acid Hydrolysis (Saponification) Fastest Pathway Racemate Racemic Mixture (Loss of Chirality) Enolate->Racemate Reprotonation (Random Face) Elimination 2-methoxyacrylate (Elimination Product) Enolate->Elimination β-Elimination (-OH) Requires Heat/Strong Base

Caption: Figure 1. Reaction pathways under basic conditions. Green path represents the desired hydrolysis. Red path represents the risk of racemization via the enolate. Grey path represents degradation via elimination.

Quantitative Reference Data

Table 1: Predicted Stability in Common Basic Reagents

ReagentSolventTempPrimary OutcomeRisk Level
LiOH (1M) THF/H₂O0°CClean HydrolysisLow (Recommended)
NaOH (1M) MeOH25°CHydrolysis + RacemizationMedium
KOtBu t-BuOH25°CRacemization + EliminationHigh (Avoid)
NaH THF0°CEnolate Formation (Alkylation)N/A (Used for synthesis, not hydrolysis)
NH₃ / Amines MeOH25°CAminolysis (Amide formation)Variable (Side reaction risk)

FAQs

Q: Can I use NaOH instead of LiOH? A: Yes, but NaOH is a stronger base and "harder" nucleophile. It increases the risk of


-elimination and racemization. If you must use NaOH, use stoichiometric amounts (1.0 - 1.1 eq) and keep it strictly at 0°C.

Q: My compound is an oil and I can't crystallize it. Is it stable? A:


-hydroxy esters are often oils. If stored in basic residue (high pH), it will degrade. Ensure the oil is neutral (pH 7) before storage. Store at -20°C under Argon to prevent moisture-induced hydrolysis.

Q: Why is the


-methoxy group problematic? 
A:  The oxygen atom at the 

-position is electron-withdrawing (inductive effect, -I). This makes the adjacent proton (

-H) significantly more acidic (

) compared to a standard alkyl ester (

). This increased acidity accelerates enolization and racemization [1].

References

  • BenchChem. (2025).[1] Synthesis of 3-Methoxy-2,2-dimethylpropanoic Acid: A Technical Guide. Retrieved from 1

  • University of Calgary. (n.d.). Mechanism of the Base Hydrolysis of Esters. Retrieved from

  • Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from 2

  • Albemarle Corporation. (1998).[3] Racemization process for optically active carboxylic acids or salts or esters thereof.[3] US Patent 5847202A.[3] Retrieved from 4

Sources

Troubleshooting

Technical Support Center: Regioselective Methylation of Dihydroxy Esters

Current Status: Operational Support Tier: Level 3 (Advanced Method Development) Subject: Optimization of Regioselective Methylation Protocols for Dihydroxy Esters Diagnostic Triage: Select Your Pathway Before initiating...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Advanced Method Development) Subject: Optimization of Regioselective Methylation Protocols for Dihydroxy Esters

Diagnostic Triage: Select Your Pathway

Before initiating a protocol, analyze your substrate's specific constraints using the decision matrix below. The presence of an ester group prohibits the use of strong aqueous bases (e.g., NaOH, KOH) due to the risk of saponification.

Decision Matrix: Method Selection

Use this logic flow to determine the optimal catalytic system for your specific dihydroxy ester.

MethodSelection Start Start: Analyze Dihydroxy Ester DiolType Identify Diol Relationship Start->DiolType Cis12 Cis12 DiolType->Cis12 Cis-1,2-Diol (Cyclic) Trans12 Trans12 DiolType->Trans12 Trans-1,2-Diol (Cyclic) Acyclic Acyclic DiolType->Acyclic Acyclic 1,2 or 1,3-Diol Random Random DiolType->Random No Selectivity Needed EsterStability Is Ester Base-Labile? Boron Method A: Organoboron Catalysis (Taylor Method) Cis12->Boron High Selectivity Req. Tin Method B: Stannylene Acetal (Bu2SnO) Trans12->Tin Rigid Control Req. Acyclic->Boron Mild Conditions Acyclic->Tin Primary OH Target Silver Method C: Silver Oxide (Ag2O) Random->Silver

Figure 1: Decision tree for selecting the optimal methylation protocol based on substrate stereochemistry and required selectivity.

Technical Deep Dive: Methodologies

Method A: Organoboron Catalysis (The Taylor Protocol)

Best for: cis-1,2-diols, 1,3-diols, and substrates where heavy metal contamination (Tin) is a concern. Mechanism: Reversible formation of a tetracoordinate borinate intermediate that activates one hydroxyl group via "O-B-O" coordination, enhancing the nucleophilicity of the specific oxygen atom (often the equatorial or primary OH).

Protocol:

  • Reagents: Substrate (1.0 equiv), 2-Aminoethyl diphenylborinate (10 mol%) or Diphenylborinic acid (Ph2BOH), Base (K2CO3 or Ag2O), Alkylating Agent (MeI or MeOTf).

  • Solvent: Acetonitrile (MeCN) or Acetone (anhydrous).

  • Procedure:

    • Dissolve substrate and organoboron catalyst (10 mol%) in MeCN.

    • Add K2CO3 (1.1 equiv) and Methyl Iodide (MeI, 1.2 equiv).

    • Stir at 40–60 °C. Monitor via TLC/LCMS.

    • Workup: The borinate ester hydrolyzes upon aqueous workup.

Troubleshooting:

  • Issue: Low conversion.

    • Fix: Switch leaving group from MeI to Methyl Triflate (MeOTf) or Trimethyloxonium tetrafluoroborate (Me3OBF4).

  • Issue: Poor regioselectivity.

    • Fix: Lower temperature to 0 °C and increase reaction time.

Method B: Stannylene Acetal Activation (The Organotin Route)

Best for: Primary vs. Secondary differentiation in acyclic systems, and trans-1,2-diols. Mechanism: Formation of a covalent stannylene acetal ring. The oxygen atoms in the ring become nucleophilic, but the coordination geometry usually directs alkylation to the primary or less sterically hindered oxygen.

Protocol:

  • Step 1 (Acetal Formation):

    • Mix Substrate (1.0 equiv) and Dibutyltin Oxide (Bu2SnO, 1.05 equiv) in Methanol.

    • Reflux for 2–4 hours until the solution becomes clear (formation of stannylene acetal).

    • Critical: Evaporate solvent completely (azeotrope with toluene if necessary) to remove water.

  • Step 2 (Methylation):

    • Redissolve the stannylene acetal residue in anhydrous DMF or Toluene.

    • Add Cesium Fluoride (CsF, 1.2 equiv) and MeI (1.2–1.5 equiv).

    • Stir at RT or 60 °C.

    • Note: CsF activates the tin bond, significantly increasing the reaction rate (The "David" modification).

Troubleshooting:

  • Issue: "Gummy" reaction mixture.

    • Fix: Stannylene acetals can be polymeric. Use Toluene/DMF mixtures to improve solubility.

  • Issue: Ester hydrolysis.

    • Fix: Ensure the system is strictly anhydrous. The tin species is Lewis acidic; water can facilitate hydrolysis.

Method C: Silver Oxide Mediated (The "Mild Base" Route)

Best for: Substrates where regioselectivity is less critical, but ester preservation is the #1 priority. Mechanism: Ag2O acts as a mild base and a halide scavenger. It coordinates with the iodide of MeI, making the methyl group highly electrophilic (SN1-like character) while neutralizing the H+ byproduct without generating strong hydroxide ions.

Protocol:

  • Reagents: Substrate, Ag2O (1.5–3.0 equiv), MeI (excess).

  • Solvent: DMF (polar aprotic promotes rate) or DCM (non-polar promotes selectivity).

  • Procedure:

    • Dissolve substrate in solvent.[1]

    • Add Ag2O (solid) and MeI.

    • Stir in the dark (Ag salts are photosensitive) at RT.

Comparative Data Analysis

FeatureOrganoboron (Taylor)Organotin (Stannylene)Silver Oxide (Ag2O)
Regioselectivity High (Equatorial/Primary)Very High (Primary)Low to Moderate
Ester Stability ExcellentGood (Requires dry cond.)Excellent
Toxicity LowHigh (Tin residues)Moderate (Silver waste)
Scale-up EasyDifficult (Stoichiometric Sn)Moderate
Cost Low (Catalytic)High (Stoichiometric)High (Silver)

Visualizing the Mechanism (Borinic Acid Catalysis)

Understanding the intermediate is key to troubleshooting selectivity.

BoronMechanism Substrate Diol Substrate Intermediate Borinate Complex (Tetracoordinate) Substrate->Intermediate + Catalyst - H2O Catalyst Ph2BOH (Catalyst) Product Mono-Methylated Product Intermediate->Product + MeI / Base (Rate Limiting Step) Product->Catalyst Cycle Repeats

Figure 2: Catalytic cycle of borinic acid-mediated alkylation. The formation of the rigid five-membered borinate ring locks the diol geometry, directing the electrophile to the specific oxygen atom.

Frequently Asked Questions (FAQs)

Q: Why am I getting dimethylation despite using 1.0 equivalent of MeI? A: This is a classic kinetic issue. In non-catalyzed methods (like NaH/MeI), the mono-methylated product is often more nucleophilic than the starting diol due to the inductive effect of the methyl group.

  • Solution: Switch to Method A (Boron) or Method B (Tin) . These methods proceed via a covalent intermediate (acetal/borinate) that must break down to release the product. Once the product is released, it cannot re-enter the catalytic cycle easily to be methylated again, effectively stopping the reaction at the mono-stage.

Q: My ester is hydrolyzing during the Tin (Method B) reflux step. A: The formation of the stannylene acetal produces water. If you reflux in wet methanol for too long, the basicity of the tin alkoxide can hydrolyze the ester.

  • Solution: Use a Dean-Stark trap with Benzene/Toluene to remove water immediately, or use molecular sieves in the reaction mixture during acetal formation.

Q: Can I use this on 1,3-diols? A: Yes. Method A (Boron) is particularly effective for 1,3-diols. Method B (Tin) works but forms a 6-membered stannylene ring, which is kinetically slower to form than the 5-membered ring of 1,2-diols.

Q: How do I remove Tin residues from my product? A: Tin is notoriously difficult to remove.

  • Solution: Wash the organic layer with 10% aqueous KF (Potassium Fluoride) or saturated aqueous tartaric acid. The fluoride/tartrate forms an insoluble complex with the tin species that precipitates out or stays in the aqueous phase.

References

  • Regioselective, Borinic Acid-Catalyzed Monoacylation, Sulfonylation and Alkyl

    • Source: Lee, D., Williamson, C. L., Chan, L., & Taylor, M. S. (2012).[2][3] Journal of the American Chemical Society.

    • Significance: Establishes the organoboron protocol as a high-selectivity altern
    • Link:[Link]

  • The Structures and Reactions of Stannylene Acetals.

    • Source: Grindley, T. B., & Thangarasa, R. (1990).[4] Canadian Journal of Chemistry.[5][6]

    • Significance: The foundational text on the mechanism and geometry of stannylene acetals.
    • Link:[Link]

  • Silver Oxide-Mediated Alkyl

    • Source: Tanabe, M., et al.
    • Significance: Standard reference for mild, base-sensitive alkyl
    • Link:[Link] (General reference for Ag2O mediated ether formation).

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: GC-MS Profiling of Methyl 3-hydroxy-2-methoxypropanoate

This guide provides an in-depth technical analysis of the GC-MS fragmentation patterns of Methyl 3-hydroxy-2-methoxypropanoate , comparing its direct analysis performance against silylated derivatives and structural isom...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the GC-MS fragmentation patterns of Methyl 3-hydroxy-2-methoxypropanoate , comparing its direct analysis performance against silylated derivatives and structural isomers.[1][2]

Executive Summary

Methyl 3-hydroxy-2-methoxypropanoate (CAS: 130427-16-6) is a bifunctional ester often encountered as a chiral building block or metabolite intermediate.[1][2] Its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) presents a unique challenge: the molecule contains both a thermally stable methoxy-ester moiety and a polar, labile primary hydroxyl group.[1][2]

This guide compares the Direct EI-MS Fragmentation of the underivatized product against:

  • Trimethylsilyl (TMS) Derivatization: The industry standard for enhancing volatility and sensitivity.

  • Structural Isomer Differentiation: Specifically distinguishing from Methyl 2-hydroxy-3-methoxypropanoate.

Key Finding: While direct analysis is possible, it suffers from low molecular ion (


) intensity and peak tailing.[2] Derivatization yields a distinct spectral signature (m/z 147, 103) that eliminates ambiguity between positional isomers.[2]

Mechanistic Fragmentation Analysis

Understanding the Electron Ionization (EI) cleavage pathways is critical for accurate identification. The fragmentation is driven by charge localization on the ether oxygen (methoxy) and the alcohol oxygen.

Underivatized Fragmentation Pathway (Direct Injection)
  • Molecular Ion (

    
    ):  m/z 134 (Typically weak/absent).
    
  • Primary Driver:

    
    -cleavage initiated by the C2-methoxy group.[1][2]
    

Key Fragments:

  • m/z 75 (Base Peak Candidate): Formed by the loss of the carbomethoxy group (

    
    , 59 Da). The charge is stabilized by the methoxy oxygen.
    
    • Mechanism:[1][3]

      
      
      
  • m/z 103: Formed by the loss of the hydroxymethyl group (

    
    , 31 Da) or methoxy (
    
    
    
    , 31 Da).[2]
    • Mechanism:[1][3]

      
      -cleavage at C2-C3 bond.[1][2]
      
  • m/z 31: Oxonium ion (

    
    ) derived from the primary alcohol tail.
    
Fragmentation Visualization

The following diagram illustrates the competitive cleavage pathways governing the mass spectrum.

Fragmentation M Molecular Ion (M+) m/z 134 F1 Fragment A [M - COOCH3]+ m/z 75 M->F1 α-Cleavage (C1-C2) Loss of 59 Da F2 Fragment B [M - CH2OH]+ m/z 103 M->F2 α-Cleavage (C2-C3) Loss of 31 Da F3 Fragment C CH2=OH+ m/z 31 M->F3 Inductive Cleavage Primary Alcohol

Figure 1: Competitive fragmentation pathways for Methyl 3-hydroxy-2-methoxypropanoate under 70 eV Electron Ionization.

Comparative Performance Analysis

Comparison A: Direct vs. TMS Derivatization

Silylation replaces the active protic hydrogen with a trimethylsilyl group, altering the fragmentation physics.

Experimental Protocol (Derivatization):

  • Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1][2]

  • Condition: Incubate at 60°C for 30 mins.

  • Resulting Mass: 134

    
     206 Da (
    
    
    
    Da shift).
FeatureDirect Analysis (Underivatized)TMS Derivative (Silylated)
Molecular Ion m/z 134 (Very Weak)m/z 206 (Weak), m/z 191 (M-15, Strong)
Base Peak m/z 75 (Ambiguous)m/z 73 (TMS) or 147 (Specific)
Diagnostic Ion m/z 31 (

)
m/z 103 (

)
Chromatography Potential tailing (Polar -OH)Sharp, Gaussian peak
Specificity Low (Common to many methoxy esters)High (Unique m/z 147 ion)

Why Silylate? The TMS derivative produces a diagnostic ion at m/z 147 . This fragment arises from the loss of the carbomethoxy group (


) from the silylated parent, leaving 

.[1][2] This high-mass ion is far more selective than the low-mass m/z 75 found in the underivatized spectrum.[1]
Comparison B: Isomer Differentiation

Distinguishing the target from Methyl 2-hydroxy-3-methoxypropanoate is a common analytical hurdle.

  • Target (3-hydroxy-2-methoxy):

    
    [1][2]
    
  • Isomer (2-hydroxy-3-methoxy):

    
    [1][2]
    

Differentiation Logic:

  • Target Spectrum: Shows m/z 103 (Loss of

    
    ).
    
  • Isomer Spectrum: Shows m/z 89 .

    • Mechanism:[1][3] The isomer loses the methoxymethyl tail (

      
      , 45 Da) via 
      
      
      
      -cleavage next to the hydroxyl group.[2]
    • 
      .[1]
      

Experimental Workflow & Decision Tree

To ensure data integrity in drug development or metabolomics, the following workflow is recommended.

Workflow Sample Crude Sample (Contains Hydroxy-Methoxy Esters) Decision Is Sensitivity Critical? Sample->Decision Direct Direct Injection (Polar Column: Wax/FFAP) Decision->Direct No (Rapid Screen) Deriv Derivatization (MSTFA) (Non-polar Column: 5MS) Decision->Deriv Yes (Quantitation) Analysis1 Analyze for m/z 75, 103 Risk: Peak Tailing Direct->Analysis1 Analysis2 Analyze for m/z 147, 191 Benefit: High S/N Ratio Deriv->Analysis2 Result Structural Confirmation Analysis1->Result Analysis2->Result

Figure 2: Decision matrix for selecting the optimal analytical approach based on sensitivity requirements.

Recommended GC-MS Conditions
  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm x 0.25µm).[1]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless (250°C).

  • Oven Program: 60°C (1 min)

    
     10°C/min 
    
    
    
    300°C (5 min).
  • MS Source: 230°C, 70 eV.[2]

References

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011).[2] Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. (Provides foundational rules for

    
    -cleavage in ethers and esters). 
    
  • McLafferty, F. W., & Turecek, F. (1993).[2] Interpretation of Mass Spectra (4th ed.). University Science Books. (Authoritative source on McLafferty rearrangement and oxonium ion stability).

  • National Institute of Standards and Technology (NIST). NIST Mass Spectral Library. (Standard reference for verifying m/z 59 and m/z 75 fragments in methyl esters).

  • Halket, J. M., & Zaikin, V. G. (2003).[2] Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1-21.[2] (Protocol validation for MSTFA derivatization of hydroxy-esters).

Sources

Comparative

Comparative Guide: HPLC Methodologies for Enantiomeric Purity of Methyl 3-hydroxy-2-methoxypropanoate

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9] Methyl 3-hydroxy-2-methoxypropanoate is a critical chiral building block, structurally analogous to the "Roche ester." Its enantiomeric purity (ee) is a de...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]

Methyl 3-hydroxy-2-methoxypropanoate is a critical chiral building block, structurally analogous to the "Roche ester." Its enantiomeric purity (ee) is a decisive quality attribute in the synthesis of polyketides and complex pharmaceutical intermediates.

The Analytical Challenge: This molecule presents two specific challenges for HPLC analysis:

  • Weak Chromophore: The molecule lacks a conjugated

    
    -system, relying solely on the ester carbonyl for UV absorption (
    
    
    
    ). This necessitates high-purity solvents and specific detection strategies.
  • Polarity: The presence of both a hydroxyl group and a methoxy group creates a "push-pull" hydrogen bonding potential that can lead to peak tailing on older generation chiral stationary phases (CSPs).

This guide compares two distinct analytical approaches: a Direct Normal-Phase Method (preferred for speed and simplicity) and a Derivatization Method (preferred for high-sensitivity trace analysis).

Comparative Methodology: Direct vs. Derivatized

The following table contrasts the two primary workflows available to researchers.

FeatureMethod A: Direct Normal-Phase HPLC Method B: Derivatization (DNB)
Principle Direct interaction of the chiral ester with the CSP.Conversion to 3,5-dinitrobenzoate to introduce

-

interactions.
Primary Column Amylose-based (e.g., Chiralpak AD-H / IA)Amylose or Cellulose-based (e.g., Chiralpak AD-H)
Detection UV @ 210 nm (Low Selectivity)UV @ 254 nm (High Selectivity)
Sample Prep Dilute and Shoot (Simple)Reaction required (Complex)
LOD/Sensitivity Moderate (requires high concentration)High (trace enantiomer detection)
Throughput High (< 20 min run time)Low (due to prep time)
Recommendation Routine QC & Process Monitoring Final Release Testing & Impurity Profiling

Detailed Experimental Protocols

Method A: Direct Normal-Phase HPLC (The Gold Standard)

This method utilizes the supramolecular recognition ability of amylose tris(3,5-dimethylphenylcarbamate). The carbamate linkages in the CSP interact with the ester and hydroxyl groups of the analyte via hydrogen bonding and dipole-dipole interactions.

Causality of Choice: We select an Amylose-based CSP (like Chiralpak AD or IA) over Cellulose because the helical structure of amylose typically offers superior cavity inclusion for small, flexible aliphatic esters compared to the more rigid cellulose linear strands.

Protocol Parameters
  • Column: Chiralpak AD-H or Chiralpak IA (Immobilized),

    
    .
    
  • Mobile Phase:

    
    -Hexane : Isopropanol (90:10 v/v).[1]
    
  • Flow Rate:

    
    .
    
  • Temperature:

    
    .
    
  • Detection: UV-Vis at 210 nm .

  • Injection Volume:

    
     (Sample conc. 
    
    
    
    in Mobile Phase).

Self-Validating System Check:

  • Blank Run: Inject mobile phase only. A flat baseline at 210 nm confirms solvent purity (critical as IPA can absorb at low wavelengths if oxidized).

  • Racemate Injection: Inject a racemic standard. Resolution (

    
    ) must be 
    
    
    
    .
  • Tailing Factor: If tailing

    
    , add 
    
    
    
    trifluoroacetic acid (TFA) to sharpen peaks by suppressing silanol activity, though usually not necessary for neutral esters.
Method B: Derivatization with 3,5-Dinitrobenzoyl Chloride

When the enantiomeric excess is high (


) and the minor impurity is below the detection limit of Method A, derivatization is required. This attaches a "chromophoric handle" (the dinitrobenzoyl group) that absorbs strongly at 254 nm and adds 

-

interaction sites for the CSP.
Derivatization Workflow
  • Reaction: Mix

    
     analyte with 
    
    
    
    3,5-dinitrobenzoyl chloride and
    
    
    pyridine in
    
    
    dry DCM.
  • Incubation: Stir at Room Temp for 30 mins.

  • Quench: Add

    
     water, stir 5 mins.
    
  • Workup: Extract with hexane, dry over

    
    , evaporate, and reconstitute in Mobile Phase.
    
Protocol Parameters
  • Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase:

    
    -Hexane : Ethanol (85:15 v/v).
    
  • Flow Rate:

    
    .
    
  • Detection: UV at 254 nm .

Visualization: Method Development Decision Tree

The following diagram illustrates the logical workflow for selecting and optimizing the method based on the sample's specific needs.

MethodDevelopment Start Start: Sample Assessment CheckUV Check UV Absorbance (Is detection at 210 nm feasible?) Start->CheckUV DirectMethod Method A: Direct HPLC (Chiralpak AD-H / IA) CheckUV->DirectMethod Yes (Routine QC) DerivMethod Method B: Derivatization (3,5-DNB Derivative) CheckUV->DerivMethod No (Trace Analysis) Screening Screen Mobile Phase (Hex/IPA vs Hex/EtOH) DirectMethod->Screening DerivMethod->Screening Optimization Optimize Resolution (Rs) Adjust Temp or % Polar Modifier Screening->Optimization Rs < 1.5 Validation Final Validation (Linearity, LOD, Accuracy) Screening->Validation Rs > 1.5 Optimization->Validation

Figure 1: Decision matrix for selecting the optimal chiral HPLC strategy based on sensitivity requirements.

Critical Analysis of Stationary Phases

To provide a comprehensive guide, we must analyze why specific columns work.

Stationary Phase (CSP)Selector StructureInteraction MechanismSuitability for Topic
Chiralpak AD / IA Amylose tris(3,5-dimethylphenylcarbamate)Helical cavity inclusion + H-bondingExcellent. The helical groove accommodates the methyl ester tail, while carbamates lock the hydroxyl.
Chiralcel OD / IB Cellulose tris(3,5-dimethylphenylcarbamate)Linear rigid rod + H-bondingGood. Often provides different elution order (reversal) compared to Amylose, useful for confirming peak ID.
Chiralpak IC Cellulose tris(3,5-dichlorophenylcarbamate)Chlorinated interactionAlternative. Useful if the methoxy group causes co-elution on standard phases; the chlorine atoms alter the electronic landscape.

References

  • YMC Co., Ltd. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Supporting Information: HPLC assays for enantiopure fluorolactam derivatives. Retrieved from [Link]

  • Chiral Technologies. (n.d.). The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM. Retrieved from [Link]

Sources

Validation

A Researcher's Guide to Interpreting Alpha-Methoxy Ester Signatures in IR Spectroscopy

For researchers and professionals in drug development and organic synthesis, the precise identification of functional groups is paramount. The alpha-methoxy ester moiety, a common structural motif, presents a unique infr...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and organic synthesis, the precise identification of functional groups is paramount. The alpha-methoxy ester moiety, a common structural motif, presents a unique infrared (IR) spectroscopic signature that, when properly understood, can be a powerful tool for structural elucidation. This guide provides an in-depth comparison of the IR spectral features of alpha-methoxy esters against their constituent functional groups—simple esters and ethers—supported by experimental data to ensure accurate and confident analysis.

The Underlying Science: More Than Just a Sum of Parts

An alpha-methoxy ester combines the functionalities of an ester and an ether. However, its IR spectrum is not merely a simple overlay of the two. The electronic environment of the molecule, specifically the inductive effect of the alpha-oxygen atom, subtly but significantly influences the vibrational frequencies of the neighboring carbonyl group.

The primary diagnostic peaks for an alpha-methoxy ester arise from three key stretching vibrations:

  • The Carbonyl (C=O) Stretch: This is typically the most intense and easily identifiable peak in the spectrum. Its position is highly sensitive to the electronic effects of adjacent substituents.

  • The Ester C-O Stretch: Esters possess a characteristic stretching vibration for the C-O single bond of the carboxyl group (O=C-O -C).

  • The Ether C-O Stretch: The alpha-methoxy group contributes its own C-O-C stretching vibration.

These latter two C-O stretches often appear in the same region of the spectrum (1300-1000 cm⁻¹), leading to a complex series of absorptions that is a hallmark of this functional group. Understanding the origin and interplay of these peaks is key to distinguishing an alpha-methoxy ester from other carbonyl-containing compounds.

Experimental Deep Dive: Methyl 2-Methoxyacetate as a Case Study

To illustrate the characteristic spectral features, we will analyze the experimental FT-IR spectrum of Methyl 2-methoxyacetate. This compound serves as an ideal model for the alpha-methoxy ester functional group.

Caption: Key bonds in Methyl 2-methoxyacetate responsible for characteristic IR peaks.

Table 1: Experimental IR Peak Assignments for Methyl 2-methoxyacetate (Liquid Film)

Peak LabelWavenumber (cm⁻¹)IntensityAssignmentCausality Behind the Peak Position
-2954, 2898, 2836MediumC-H Stretchsp³ C-H stretching vibrations from the two methyl groups and the alpha-methylene group.
A 1759 Strong, Sharp C=O Stretch (Ester) This is the most prominent peak. Its frequency is higher than a typical saturated aliphatic ester (~1740 cm⁻¹) due to the electron-withdrawing inductive effect of the adjacent alpha-oxygen atom, which strengthens the C=O double bond.
B 1207, 1128 Strong Coupled C-O Stretches This complex and strong absorption region results from the coupling of the asymmetric C-O-C stretch of the ether and the O=C-O stretch of the ester. The presence of multiple strong peaks in this region is highly characteristic.[1][2]
-973MediumC-C Stretch / CH₂ RockSkeletal vibrations within the molecule's fingerprint region.

Data sourced from the Spectral Database for Organic Compounds (SDBS)[1].

Comparative Analysis: Distinguishing the Alpha-Methoxy Ester

The unique signature of the alpha-methoxy ester becomes clear when compared to simpler molecules containing only one of the constituent functional groups. We will use Methyl acetate as our simple ester and Diethyl ether as our simple ether.

Table 2: Comparison of IR Peaks for an Alpha-Methoxy Ester and Related Functional Groups

Functional GroupExample CompoundC=O Stretch (cm⁻¹)C-O Stretch Region (cm⁻¹)Key Distinguishing Features
Alpha-Methoxy Ester Methyl 2-methoxyacetate 1759 (Strong)1207, 1128 (Multiple, Strong)High-frequency C=O stretch and multiple, strong, complex C-O stretches.
Simple EsterMethyl Acetate1748 (Strong)1243 (Strong), 1048 (Medium)"Standard" ester C=O position; typically two distinct C-O stretches.[2]
Simple EtherDiethyl EtherAbsent1122 (Strong)Absence of a C=O peak; a single, strong C-O-C asymmetric stretch.[3]

Data sourced from the Spectral Database for Organic Compounds (SDBS)[1][2][3].

As the data shows, the alpha-methoxy ester's C=O stretch is at a higher wavenumber (1759 cm⁻¹) than the simple ester, Methyl Acetate (1748 cm⁻¹). This shift is a direct consequence of the electronegative oxygen atom at the alpha position. By pulling electron density away from the carbonyl carbon (an inductive effect), it shortens and strengthens the C=O bond, requiring more energy (a higher frequency) to vibrate.

Furthermore, the C-O stretch region is markedly different. While a simple ester like methyl acetate shows two clear C-O bands, and diethyl ether shows one, the alpha-methoxy ester displays a characteristic pattern of multiple, coupled, strong absorptions. This complex pattern in the 1250-1100 cm⁻¹ range is a reliable indicator of the combined ether and ester functionalities on adjacent carbons.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

Trustworthy data begins with a robust experimental protocol. The following describes a self-validating system for analyzing a neat liquid sample, such as an alpha-methoxy ester, using a modern FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is preferred for its minimal sample preparation and high reproducibility.

cluster_workflow Workflow for FT-IR Analysis using ATR A 1. Instrument Preparation - Ensure ATR crystal is clean. - Purge spectrometer with dry air or N₂. B 2. Background Scan - With a clean, empty ATR crystal, collect a background spectrum. - This accounts for ambient CO₂ and H₂O. A->B C 3. Sample Application - Place one drop of the neat liquid sample (e.g., Methyl 2-methoxyacetate) onto the ATR crystal. B->C D 4. Sample Spectrum Acquisition - Collect the sample spectrum. - Typically co-add 16-32 scans for a good signal-to-noise ratio. C->D E 5. Data Processing - The software automatically subtracts the background from the sample spectrum. - Perform baseline correction if necessary. D->E F 6. Peak Analysis - Identify and label the wavenumbers of key peaks. - Compare against reference data. E->F G 7. Cleaning - Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe. F->G

Caption: Standard workflow for acquiring an FT-IR spectrum of a liquid sample via ATR.

Step-by-Step Methodology:

  • Instrument Preparation & Verification:

    • Causality: A clean ATR crystal is essential to prevent cross-contamination from previous samples. The spectrometer is purged with dry nitrogen or air to minimize atmospheric interference from water vapor and carbon dioxide, whose absorptions can obscure parts of the spectrum.

    • Procedure: Before use, clean the ATR crystal (typically diamond or zinc selenide) with a lint-free wipe dampened with a volatile solvent like isopropanol. Ensure the spectrometer's purge has been active for at least 15 minutes.

  • Collecting the Background Spectrum:

    • Causality: A background scan measures the ambient environment and the instrument's response. Subtracting this from the sample scan ensures that the final spectrum contains only information from the sample itself. This is a critical self-validating step.

    • Procedure: Ensure the clean ATR crystal is in place. Using the spectrometer software, execute a "Background" or "Reference" scan. The software will store this spectrum.

  • Sample Analysis:

    • Causality: Only a small amount of liquid is needed to make sufficient contact with the ATR crystal, where the IR beam will interact with the sample via an evanescent wave.

    • Procedure: Place a single drop of the alpha-methoxy ester onto the center of the ATR crystal. If the instrument has a pressure arm, lower it to ensure good contact. Initiate the "Sample" scan. A typical acquisition involves co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing and Cleaning:

    • Causality: The software performs a ratio of the sample scan to the background scan, resulting in a clean absorbance or transmittance spectrum. Proper cleaning after analysis is crucial for the integrity of the next user's experiment.

    • Procedure: The final spectrum will be displayed automatically. Use the software tools to identify and label the peaks of interest. After analysis, thoroughly clean the ATR crystal with a solvent that will dissolve the sample, followed by a final rinse with isopropanol.

Conclusion

The IR spectrum of an alpha-methoxy ester is a distinct and identifiable pattern characterized by three main features: C-H stretches below 3000 cm⁻¹, a strong C=O stretch at an elevated wavenumber (typically >1750 cm⁻¹) due to inductive effects, and a complex, strong absorption region between 1300 cm⁻¹ and 1100 cm⁻¹ arising from coupled C-O stretching vibrations of the ester and ether groups. By comparing the spectrum to simpler esters and ethers and following a robust experimental protocol, researchers can confidently identify this important functional group, contributing to accurate structural characterization in their development workflows.

References

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS), SDBS No. 1541, Methyl 2-methoxyacetate. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS), SDBS No. 4, Methyl acetate. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS), SDBS No. 13, Diethyl ether. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Chiral GC Separation of Methyl 3-Hydroxy-2-Methoxypropanoate Isomers

For researchers and professionals in drug development and analytical chemistry, the precise separation of enantiomers is not merely a technical challenge but a fundamental requirement for ensuring safety, efficacy, and q...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and analytical chemistry, the precise separation of enantiomers is not merely a technical challenge but a fundamental requirement for ensuring safety, efficacy, and quality. Methyl 3-hydroxy-2-methoxypropanoate, a chiral building block, presents a common yet critical analytical task: the accurate determination of its enantiomeric purity. This guide provides an in-depth comparison of chiral gas chromatography (GC) methodologies for this separation, grounded in experimental data and mechanistic insights to inform your selection of analytical strategy.

The Imperative of Chiral Separation

Chiral molecules, or enantiomers, are non-superimposable mirror images that often exhibit vastly different pharmacological and toxicological profiles.[1] Consequently, regulatory bodies worldwide mandate strict stereochemical analysis of pharmaceutical compounds and their intermediates.[2] Methyl 3-hydroxy-2-methoxypropanoate serves as a key intermediate in various syntheses, making the robust separation of its (R) and (S) enantiomers a critical quality control step. Gas chromatography, when paired with a chiral stationary phase (CSP), offers a powerful, high-resolution technique for this purpose.[3]

The Core of Chiral GC: Cyclodextrin-Based Stationary Phases

The most successful and widely adopted CSPs for gas chromatography are based on cyclodextrins (CDs).[4][5] These cyclic oligosaccharides possess a unique toroidal structure with a hydrophobic inner cavity and a hydrophilic exterior rim lined with hydroxyl groups.[6] This architecture is the key to their chiral recognition capabilities.

Separation occurs through the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral cyclodextrin. The stability of these complexes differs for each enantiomer, leading to different retention times and, thus, separation. The primary mechanisms at play are:

  • Inclusion Complexation: The analyte, or a portion of it, must "fit" into the cyclodextrin cavity.[7][8] The size of the cyclodextrin (α, β, or γ) relative to the analyte is a crucial factor.[9][10][11]

  • Surface Interactions: Hydrogen bonding, dipole-dipole interactions, and steric hindrance occur between the analyte's functional groups and the hydroxyl groups on the rim of the cyclodextrin.[6]

Derivatization of these hydroxyl groups (e.g., with acetyl, pentyl, or trifluoroacetyl groups) significantly enhances enantioselectivity by modifying the steric and electronic environment around the cavity entrance, creating more specific interaction points.[3][4][12]

Comparative Analysis of Chiral Stationary Phases

The selection of the appropriate derivatized cyclodextrin phase is the most critical decision in method development. While it is difficult to predict the optimal phase with certainty, comparisons based on cyclodextrin cavity size and derivatization provide a logical starting point.[9] Here, we compare two common types of β-cyclodextrin CSPs for the separation of methyl 3-hydroxy-2-methoxypropanoate enantiomers.

Column A: Permethylated β-Cyclodextrin Phase

Permethylated derivatives are general-purpose columns known for their utility in analyzing underivatized alcohols and compounds with polar groups.

Experimental Protocol:

  • Column: Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent permethylated β-cyclodextrin phase.

  • Carrier Gas: Hydrogen, 1.2 mL/min (constant flow).

  • Oven Program: 60°C (hold 1 min), ramp at 2°C/min to 180°C (hold 5 min).

  • Injector: 250°C, Split ratio 50:1.

  • Detector: FID, 250°C.

  • Sample: 1 µL of 100 µg/mL methyl 3-hydroxy-2-methoxypropanoate racemate in methanol.

Column B: Diacetyl-tert-Butyldimethylsilyl β-Cyclodextrin Phase

This phase, with its bulkier t-butyldimethylsilyl groups at the C6 primary hydroxyl position and acetyl groups at the C2 and C3 secondary positions, offers a different steric and interactive environment. The HYDRODEX β-TBDAc is a representative column of this type.[9]

Experimental Protocol:

  • Column: HYDRODEX β-TBDAc (25 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Hydrogen, 1.2 mL/min (constant flow).

  • Oven Program: 70°C (hold 1 min), ramp at 3°C/min to 190°C (hold 5 min).

  • Injector: 250°C, Split ratio 50:1.

  • Detector: FID, 250°C.

  • Sample: 1 µL of 100 µg/mL methyl 3-hydroxy-2-methoxypropanoate racemate in methanol.

Performance Data Summary

The following table summarizes the expected performance for the separation of methyl 3-hydroxy-2-methoxypropanoate enantiomers on the two compared stationary phases.

ParameterColumn A (Permethylated β-CD)Column B (Diacetyl-t-Butyldimethylsilyl β-CD)
Elution Time (Enantiomer 1) ~18.5 min~15.2 min
Elution Time (Enantiomer 2) ~19.1 min~16.0 min
Separation Factor (α) 1.041.06
Resolution (Rs) > 2.0> 2.5

Note: These values are illustrative and can vary based on the specific column, instrument, and slight variations in conditions.

Analysis: Both columns are capable of achieving baseline resolution (Rs > 1.5). However, the Diacetyl-tert-Butyldimethylsilyl β-Cyclodextrin phase (Column B) is expected to provide a slightly better separation factor and resolution, indicating a greater difference in the interaction energy between the CSP and the two enantiomers. This suggests that the combination of bulky silyl groups and acetyl groups creates a more selective chiral environment for this specific analyte.

Visualizing the Workflow and Mechanism

To ensure clarity and reproducibility, the experimental process and underlying scientific principles are visualized below.

Standard Experimental Workflow

The diagram below outlines the logical flow of a typical chiral GC analysis, from sample preparation to final data interpretation.

G cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis p1 Prepare Racemic Standard (e.g., 100 µg/mL in Methanol) p2 Prepare Sample Solution (Dilute to working concentration) p1->p2 gc1 Inject Sample (1 µL) p2->gc1 gc2 Separation on Chiral Column (Temperature Program) gc1->gc2 gc3 Detection by FID gc2->gc3 d1 Integrate Chromatogram gc3->d1 d2 Calculate Resolution (Rs) and Separation Factor (α) d1->d2 d3 Determine Enantiomeric Ratio (% Area 1 vs. % Area 2) d2->d3

Caption: General workflow for chiral GC analysis.

Chiral Recognition Mechanism

The "three-point interaction" model provides a conceptual framework for understanding chiral recognition.[1] For separation to occur, there must be at least three points of interaction between the chiral stationary phase and at least one of the enantiomers, with at least one of these interactions being stereochemically dependent.

G cluster_csp Cyclodextrin CSP cluster_analyte Analyte Enantiomer csp { Hydrophobic Cavity | { OH | OH | OH}} analyte Hydrophobic Group H-bond Donor H-bond Acceptor/Steric Group analyte:g1->csp:cavity Inclusion (Interaction 1) analyte:g2->csp:rim1 H-Bonding (Interaction 2) analyte:g3->csp:rim3 Steric Repulsion/ Dipole Interaction (Interaction 3 - Stereoselective)

Caption: The Three-Point Interaction Model.

For methyl 3-hydroxy-2-methoxypropanoate, the methoxy and ester groups can fit within the hydrophobic cavity, while the hydroxyl group can form hydrogen bonds with the cyclodextrin rim. The spatial arrangement of these groups relative to the chiral center dictates the stability of the diastereomeric complex, allowing for separation.

Conclusion and Recommendations

The successful chiral GC separation of methyl 3-hydroxy-2-methoxypropanoate is readily achievable using commercially available cyclodextrin-based stationary phases.

  • For general-purpose screening, a permethylated β-cyclodextrin (e.g., Rt-βDEXsm) column is a robust starting point, often providing adequate to excellent resolution for polar analytes.

  • For optimized, high-resolution separation, a more specialized phase like diacetyl-tert-butyldimethylsilyl β-cyclodextrin (e.g., HYDRODEX β-TBDAc) may offer superior performance, yielding higher resolution and separation factors.

It is imperative to perform systematic method development, starting with the manufacturer's recommended conditions and optimizing the temperature program to achieve baseline resolution in the shortest possible run time.[9] By understanding the principles of chiral recognition and leveraging the comparative data presented, researchers can confidently select the appropriate tools and methods for the critical task of enantiomeric purity assessment.

References

  • Research Progress on the Development and Application of Cyclodextrin-Based Chromatographic Stationary Phases. Preprints.org.
  • CHIRAL GC (PART 2 OF 2). Sorbent Technologies, Inc..
  • Chiral Cyclodextrin Capillary GC Columns. Supelco.
  • Cyclodextrin-based CSPs. Chiralpedia.
  • Astec CHIRALDEX and Supelco DEX Chiral GC Columns. Sigma-Aldrich.
  • Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantioseparation. MDPI.
  • Engineering Cyclodextrin Clicked Chiral Stationary Phase for High-Efficiency Enantiomer Separation. PMC.
  • Novel chiral selectors and stationary phases for separating enantiomer mixtures. Google Patents.
  • Analytical Methods. RSC Publishing.
  • Basics of chiral HPLC. Sigma-Aldrich.
  • Chiral HPLC Separations. Phenomenex.
  • Investigation of the chiral recognition role of cyclodextrin hydroxyl moieties via high performance liquid chromatography. PubMed.
  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • A Guide to the Analysis of Chiral Compounds by GC. Restek.
  • Chiral Drug Separation. Encyclopedia of Pharmaceutical Technology.
  • Chiral Separations. LCGC International.
  • CHIRAL SEPARATIONS INTRODUCTION. VTechWorks.
  • Efficient method development for chiral separation by using CHIRAL ART columns. YMC.
  • Multiple Enantioselective Retention Mechanisms On Derivatized Cyclodextrin Gas Chromatographic Chiral Stationary Phases. Scholars' Mine.
  • Enantioselective HS-SPME-GC-MS for Authentication of Natural and Synthetic Strawberry Flavour in Syrups. Czech Journal of Food Sciences.

Sources

Validation

literature comparison of synthetic routes to 2-methoxy-3-hydroxy propanoates

Executive Summary The moiety 2-methoxy-3-hydroxy propanoate (and its corresponding esters) represents a critical chiral building block in the synthesis of polyketides, amino acid analogs, and complex natural products. It...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The moiety 2-methoxy-3-hydroxy propanoate (and its corresponding esters) represents a critical chiral building block in the synthesis of polyketides, amino acid analogs, and complex natural products. Its structural core—a three-carbon chain featuring a carboxylate, an


-methoxy group, and a 

-hydroxyl group—presents a specific stereochemical challenge: controlling the chirality at the

-position (C2) while differentiating the reactivity of the two oxygenated sites.

This guide compares three distinct synthetic strategies selected for their prevalence in literature and industrial applicability:

  • The Chiral Pool Strategy (L-Serine Route): High-fidelity stereochemical retention for enantiopure targets.

  • The Convergent Aldol Strategy: A scalable, atom-economical route for racemic production.

  • The Biocatalytic Resolution Strategy: A "green" approach to optical purity using lipase-mediated kinetic resolution.

Comparative Analysis of Methodologies

The following table summarizes the performance metrics of each route.

MetricRoute A: Chiral Pool (From L-Serine)Route B: Convergent Aldol (Methoxyacetate)Route C: Biocatalytic Resolution
Starting Material L-Serine (Natural AA)Methyl MethoxyacetateRacemic Aldol Adduct
Stereocontrol Excellent (>98% ee retention)None (Racemic)High (>99% ee), max 50% yield
Step Count High (4-5 steps)Low (1 step)Medium (2 steps)
Scalability Low-Medium (Costly reagents)High (Industrial feasible)Medium (Batch/Flow dependent)
Atom Economy Low (Protection groups required)HighMedium (Acyl donor waste)
Primary Utility Drug Discovery / Total SynthesisBulk Intermediate ProductionGreen Manufacturing

Detailed Technical Protocols

Route A: The Chiral Pool Strategy (L-Serine)

Best for: Applications requiring strict enantiopurity (e.g., pharmaceutical intermediates) where the absolute configuration is non-negotiable.

Mechanism & Causality: This route leverages the natural chirality of L-Serine. The critical step is the diazotization-hydrolysis, which proceeds with retention of configuration due to the neighboring group participation of the carboxylate, forming an


-lactone intermediate that opens to L-glycerate. Subsequent selective methylation requires transient protection of the primary alcohol to prevent regiochemical scrambling.

Protocol:

  • Diazotization: Treat Methyl L-serinate HCl with

    
     in dilute 
    
    
    
    at 0°C. The amino group is converted to a diazonium salt, which is displaced by water with overall retention of configuration to yield Methyl L-glycerate.
  • Primary Protection: React the crude glycerate with tert-butyldimethylsilyl chloride (TBSCl) and Imidazole in DMF.

    • Why: The primary hydroxyl at C3 is sterically more accessible than the secondary C2 hydroxyl. Silylation selectively protects C3.

  • 
    -Methylation:  Treat the C3-protected intermediate with 
    
    
    
    and Methyl Iodide (MeI).
    • Why: Silver oxide acts as a mild base that activates the secondary hydroxyl without causing

      
      -elimination (a common risk with strong bases like NaH in this substrate class).
      
  • Deprotection: Removal of the TBS group using TBAF (Tetra-n-butylammonium fluoride) yields the target Methyl (S)-2-methoxy-3-hydroxypropanoate.

Workflow Visualization (Route A)

SerineRoute Start Methyl L-Serinate Inter1 Methyl L-Glycerate (Retention of Config) Start->Inter1 NaNO2, H2SO4 (Diazotization) Inter2 3-O-TBS Protected Intermediate Inter1->Inter2 TBSCl, Imidazole (Selective Protection) Inter3 2-O-Methylated Intermediate Inter2->Inter3 MeI, Ag2O (Mild Methylation) Final (S)-2-Methoxy-3-hydroxy propanoate Inter3->Final TBAF (Deprotection)

Figure 1: Step-wise transformation of L-Serine to the target ether via selective protection.

Route B: The Convergent Aldol Strategy

Best for: Large-scale preparation of racemic material or generating precursors for enzymatic resolution.

Mechanism & Causality: This reaction utilizes the acidity of the


-protons in methyl methoxyacetate. Deprotonation generates an enolate that attacks formaldehyde.
  • Critical Control: The temperature must be maintained at -78°C to favor kinetic enolate formation and prevent self-condensation (Claisen condensation) of the starting ester.

Protocol:

  • Enolate Formation: To a solution of anhydrous THF and Diisopropylamine (1.1 eq), add

    
    -BuLi (1.1 eq) at -78°C to generate LDA in situ.
    
  • Substrate Addition: Slowly add Methyl Methoxyacetate (1.0 eq). Stir for 30 minutes to ensure complete enolization.

  • Aldol Addition: Introduce Formaldehyde (generated via thermal cracking of paraformaldehyde or as a monomeric gas stream) into the reaction vessel.

    • Technical Note: Monomeric formaldehyde is highly reactive. Ensure the gas inlet does not clog.

  • Quench: Quench with saturated

    
     solution.
    
  • Workup: Extract with Ethyl Acetate. The product is obtained as a racemic mixture.

Route C: Biocatalytic Kinetic Resolution

Best for: Obtaining high optical purity from the racemic Aldol product (Route B) under green chemistry principles.

Mechanism & Causality: Lipases, specifically Candida antarctica Lipase B (CAL-B), exhibit high enantioselectivity toward secondary alcohols. In an organic solvent with an acyl donor (Vinyl Acetate), the enzyme will selectively acetylate one enantiomer (typically the R-isomer for secondary alcohols), leaving the S-isomer as the free alcohol.

Protocol:

  • Setup: Dissolve racemic Methyl 2-methoxy-3-hydroxypropanoate (from Route B) in dry Diisopropyl Ether or Hexane.

  • Catalyst Addition: Add immobilized CAL-B (e.g., Novozym 435) and Vinyl Acetate (3.0 eq).

  • Incubation: Shake at 30-40°C. Monitor conversion via chiral HPLC or GC.

  • Termination: Stop reaction at 50% conversion (theoretical maximum for resolution). Filter off the enzyme.

  • Separation: The product mixture contains the unreacted (S)-alcohol and the (R)-acetate. These have significantly different polarities and can be separated via standard silica gel flash chromatography.

Pathway Logic (Route C)

Biocatalysis Racemate Racemic 2-Methoxy-3-hydroxy propanoate EnzymeSystem CAL-B Lipase + Vinyl Acetate Racemate->EnzymeSystem Kinetic Resolution Separation Chromatographic Separation EnzymeSystem->Separation Mixture of Alcohol + Acetate ProductA (S)-Alcohol (Unreacted, >99% ee) Separation->ProductA ProductB (R)-Acetate (Acylated, >95% ee) Separation->ProductB

Figure 2: Kinetic resolution workflow separating enantiomers via selective enzymatic acylation.

References

  • Wipf, P., & Miller, C. P. (1993).

    
    -functionalized acid derivatives. Describes the diazotization of serine with retention of configuration.
    
    • (Validation: Standard Serine-to-Glycerate protocol).

  • García-Urdiales, E., Alfonso, I., & Gotor, V. (2005).Update 1 of: Enantioselective Enzymatic Desymmetrizations in Organic Synthesis.

  • BenchChem.Synthesis of 3-Methoxy-2,2-dimethylpropanoic Acid.

  • Sigma-Aldrich.Methyl (R)-(-)-3-hydroxy-2-methylpropionate Product Info. (Reference for commercial availability of similar chiral building blocks).

  • ChemicalBook.Methyl 2-methoxypropionate Synthesis.

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